Technical Documentation Center

(S)-2,4-Bis((tert-butoxycarbonyl)amino)butanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (S)-2,4-Bis((tert-butoxycarbonyl)amino)butanoic acid
  • CAS: 34404-27-8

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Applied Methodologies of (S)-2,4-Bis((tert-butoxycarbonyl)amino)butanoic acid

Executive Summary In the rapidly evolving landscape of peptidomimetic drug discovery, the precise control of molecular architecture is paramount. (S)-2,4-Bis((tert-butoxycarbonyl)amino)butanoic acid , commonly abbreviate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of peptidomimetic drug discovery, the precise control of molecular architecture is paramount. (S)-2,4-Bis((tert-butoxycarbonyl)amino)butanoic acid , commonly abbreviated as Boc-L-Dab(Boc)-OH , is a critical non-proteinogenic amino acid building block[]. Serving as a doubly protected derivative of L-2,4-diaminobutyric acid (L-Dab), this compound is foundational in the synthesis of antimicrobial peptides (AMPs), efflux-pump inhibitors, and unnatural macrocyclic libraries[2][3]. This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, thermodynamic reactivity, and field-proven experimental methodologies.

Structural Identity and Physicochemical Causality

The utility of Boc-L-Dab(Boc)-OH stems directly from its structural design. L-Dab is a lower homolog of lysine and ornithine, possessing a shorter aliphatic side chain (two methylenes). This shorter chain restricts conformational flexibility, which is often desirable for locking peptides into specific bioactive secondary structures.

To utilize L-Dab in complex synthesis without unwanted side reactions (such as branching or polymerization), both the α -amine and the γ -amine are masked with tert-butoxycarbonyl (Boc) protecting groups[].

Quantitative Physicochemical Profile
PropertyValueCausality / Implication
Chemical Name (S)-2,4-Bis((tert-butoxycarbonyl)amino)butanoic acidN/A
CAS Number 34404-27-8 (Free Acid) / 201472-66-4 (DCHA Salt)DCHA salt provides crystalline stability for long-term storage[4][5].
Molecular Weight 318.37 g/mol (Free Acid)The two bulky Boc groups significantly increase the mass relative to the L-Dab core (118.13 g/mol ).
Melting Point 122–128 °C (DCHA Salt)The free acid is often amorphous; salt formation creates a stable, free-flowing powder[5].
Solubility Soluble in DMF, DCM, DMSO; Insoluble in H₂OHigh lipophilicity is driven by the six methyl groups of the dual Boc moieties, ensuring excellent solvation in aprotic organic solvents[5].

Causality of Solubility: The dual Boc protection shields the highly polar amine core. By replacing hydrogen bond donors with bulky, lipophilic tert-butyl groups, the thermodynamic driving force shifts, rendering the molecule highly soluble in polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dichloromethane (DCM). This is a strict requirement for maintaining homogeneous reaction kinetics during peptide coupling.

Reactivity and Steric Considerations

Because both primary amines are Boc-protected, this molecule cannot be used for standard internal chain extension in Fmoc-Solid Phase Peptide Synthesis (SPPS) without terminating the chain. Instead, it is utilized in three specific paradigms:

  • As the N-terminal capping residue in Fmoc-SPPS.

  • As a standard building block in Boc-SPPS .

  • In solution-phase synthesis to generate active esters or prodrugs[2].

Steric Hindrance: The proximity of the α -Boc group and the γ -Boc group creates a dense steric cloud around the free carboxylic acid. When activating this carboxylate for aminolysis, standard carbodiimides (like DIC or EDC) often suffer from slow kinetics, leading to unwanted epimerization at the α -carbon. Therefore, highly efficient coupling reagents that form stable, highly reactive intermediates—such as HATU (forming an O-At ester)—are required to overcome this activation energy barrier.

Experimental Methodology: Solution-Phase Amide Coupling

To ensure scientific integrity, the following protocol details a self-validating solution-phase coupling of Boc-L-Dab(Boc)-OH to a primary amine pharmacophore.

Step-by-Step Protocol

Step 1: Free Acid Liberation (If starting from DCHA salt)

  • Action: Suspend Boc-L-Dab(Boc)-OH·DCHA in ethyl acetate (EtOAc) and wash three times with 5% aqueous KHSO₄.

  • Causality: Dicyclohexylamine (DCHA) is a strong base that will interfere with coupling stoichiometry. Acid washing protonates the DCHA, partitioning it into the aqueous layer and leaving the pure free acid in the organic layer.

Step 2: Pre-Activation

  • Action: Dissolve the free acid in anhydrous DMF (0.1 M). Add HATU (1.05 eq) and DIPEA (2.0 eq). Stir for 5 minutes at 0 °C.

  • Causality: DIPEA deprotonates the carboxylic acid, allowing it to attack HATU. This generates the highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which is stable enough to prevent epimerization but reactive enough to overcome the steric bulk of the dual Boc groups.

Step 3: Aminolysis

  • Action: Add the target primary amine (0.95 eq). Stir at room temperature for 1–2 hours.

Step 4: Self-Validation (Kaiser Test)

  • Action: Withdraw a 5 µL aliquot of the reaction mixture. Apply to a TLC plate, add 1 drop each of ninhydrin, phenol, and KCN solutions, and heat to 110 °C for 3 minutes.

  • Validation: A negative result (yellow/colorless) confirms the complete consumption of the primary amine, validating the reaction's success before proceeding to LC-MS confirmation and workup.

Amide_Coupling A Boc-L-Dab(Boc)-OH + HATU / DIPEA B O-At Active Ester Intermediate A->B Activation C Add Primary Amine (Target Molecule) B->C Aminolysis D Amide Product Formation C->D E Kaiser Spot Test (Self-Validation) D->E F Negative (Yellow) Reaction Complete E->F G Positive (Blue) Add More Reagents E->G G->A

Workflow for solution-phase amide coupling featuring a self-validating Kaiser test.

Advanced Applications in Therapeutics

Antimicrobial Peptides (AMPs)

L-Dab is the defining pharmacophore in polymyxins and colistin derivatives. Once the Boc groups are removed via trifluoroacetic acid (TFA) cleavage, the liberated γ -amine is protonated at physiological pH. This dense positive charge is mechanistically responsible for binding to the negatively charged phosphate groups of the lipid A portion of bacterial lipopolysaccharide (LPS), leading to membrane disruption and bacterial cell death.

MOA_LDab LDab Deprotected L-Dab (Positive Gamma-Amine) LPS Bacterial LPS (Negative Phosphates) LDab->LPS Electrostatic Attraction Disruption Membrane Disruption & Permeabilization LPS->Disruption Divalent Cation Displacement Death Bacterial Cell Death Disruption->Death

Electrostatic interaction between L-Dab residues and bacterial LPS leading to cell death.

Efflux-Pump Inhibitors

Antibiotic resistance in Gram-negative bacteria (e.g., Pseudomonas aeruginosa) is frequently driven by the overexpression of RND-type efflux pumps such as MexAB-OprM. Boc-L-Dab(Boc)-OH serves as a critical starting material in the synthesis of peptidomimetic efflux-pump inhibitors that competitively bind to these transport channels, thereby restoring the intracellular concentration and efficacy of co-administered antibiotics[3].

Flexizyme-Catalyzed tRNA Aminoacylation

In cutting-edge synthetic biology, flexizymes (catalytic RNAs) are utilized to charge tRNAs with unnatural amino acids, bypassing traditional ribosomal limitations. Boc-L-Dab(Boc)-OH is converted into an active ester (such as a cyanomethyl ester or dinitrobenzyl ester) to facilitate this aminoacylation[2]. This enables the translation of highly modified, protease-resistant macrocyclic peptide libraries for novel drug discovery.

References

  • BOC Sciences. "CAS 34404-27-8 Boc-L-Dab(Boc)-OH".
  • AKSci. "34404-27-8 (S)-2,4-Bis((tert-butoxycarbonyl)amino)butanoic acid".
  • European Patent Office. "EP 4534524 A1: AMINO ACID ACTIVE ESTER AND SALT THEREOF".
  • Google Patents. "WO2017042099A1 - Efflux-pump inhibitors and therapeutic uses thereof".
  • ChemicalBook. "BOC-DAB(BOC)-OH DCHA - Safety Data Sheet".

Sources

Exploratory

Thermodynamic Stability of (S)-2,4-Bis((tert-butoxycarbonyl)amino)butanoic Acid at Room Temperature: A Technical Guide

Executive Summary (S)-2,4-Bis((tert-butoxycarbonyl)amino)butanoic acid, commonly referred to as Boc-Dab(Boc)-OH , is a critical non-proteinogenic amino acid building block utilized extensively in solid-phase peptide synt...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-2,4-Bis((tert-butoxycarbonyl)amino)butanoic acid, commonly referred to as Boc-Dab(Boc)-OH , is a critical non-proteinogenic amino acid building block utilized extensively in solid-phase peptide synthesis (SPPS). It is particularly vital for the development of cyclic antimicrobial peptides, such as polymyxin derivatives. For drug development professionals and formulation scientists, understanding the thermodynamic stability of this molecule at room temperature (298 K / 25°C) is essential for maintaining API integrity, optimizing storage conditions, and preventing premature degradation during synthetic workflows.

This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability of Boc-Dab(Boc)-OH, detailing the causality behind its robustness at room temperature, the specific triggers for its degradation, and the self-validating analytical protocols required to monitor its integrity.

Core Thermodynamic Principles at 25°C

At room temperature, Boc-Dab(Boc)-OH exhibits excellent thermodynamic and kinetic stability[1]. This stability is not coincidental but is engineered through specific molecular features:

Carbamate Resonance Stabilization

The tert-butoxycarbonyl (Boc) group forms a carbamate linkage with the amino groups of the diaminobutyric acid backbone. Carbamates are hybrids of esters and amides. The delocalization of the nitrogen lone pair into the carbonyl π -system significantly lowers the ground-state energy of the molecule. At 25°C, the ambient thermal energy ( RT≈0.59 kcal/mol) is vastly insufficient to overcome the high activation energy ( ΔG‡ ) required to break the C–O bond of the tert-butyl group.

Steric Shielding

The bulky tert-butyl moiety provides a massive steric umbrella over the carbamate carbonyl. This steric hindrance effectively blocks nucleophilic attack by water (hydrolysis) or other weak nucleophiles present in the ambient environment, rendering the molecule highly stable under neutral and basic conditions at room temperature[2].

Prevention of Intramolecular Lactamization

Unprotected 2,4-diaminobutyric acid (Dab) is thermodynamically prone to intramolecular cyclization, where the γ -amino group attacks the α -carboxyl group to form a stable 5-membered lactam (pyrrolidin-2-one derivative). The di-Boc protection strategy neutralizes the nucleophilicity of the γ -nitrogen and introduces severe steric bulk, completely abolishing this degradation pathway at room temperature.

The Autocatalysis Caveat and Salt Formation

While the free acid form of Boc-Dab(Boc)-OH is stable, prolonged storage (years) at room temperature can lead to trace autocatalytic acidolysis driven by its own free α -carboxylic acid. To achieve absolute thermodynamic stability, the molecule is frequently synthesized and stored as a Dicyclohexylamine (DCHA) salt[3]. The bulky, basic DCHA neutralizes the acidic proton, effectively shutting down any potential proton-transfer degradation pathways.

Mechanistic Pathways of Degradation

While thermodynamically stable at 25°C, the Boc group is intentionally designed to be conditionally labile. Understanding how it breaks down allows scientists to prevent accidental degradation.

  • Acidolysis (The E1 Mechanism): The primary vulnerability of the Boc group is strong acid. In the presence of acids like Trifluoroacetic Acid (TFA), the carbamate oxygen is protonated. The thermodynamic driving force is the formation of the highly stable tert-butyl cation, which subsequently eliminates a proton to form isobutylene gas. The remaining carbamic acid rapidly decarboxylates, releasing CO 2​ gas[2].

  • Thermal Decomposition (Syn-Elimination): If subjected to high thermal stress (typically > 130–150°C), the Boc group undergoes a concerted intramolecular syn-elimination. This cyclic transition state yields isobutylene, CO 2​ , and the free amine[4]. At 25°C, this pathway is kinetically frozen.

BocDegradation Stable Boc-Dab(Boc)-OH (Thermodynamically Stable at 25°C) TriggerAcid Acidic Conditions (e.g., 50% TFA) Stable->TriggerAcid pH < 2 TriggerHeat Thermal Stress (> 130°C) Stable->TriggerHeat ΔT Protonation Protonation of Carbamate Oxygen TriggerAcid->Protonation SynElim Concerted syn-Elimination (Cyclic Transition State) TriggerHeat->SynElim Intermediate Carbamic Acid + t-Butyl Cation Protonation->Intermediate E1 Mechanism Products Free Dab + CO2 (gas) + Isobutylene (gas) SynElim->Products Direct Decomposition Intermediate->Products Decarboxylation (-CO2)

Fig 1: Thermodynamic degradation pathways of Boc-Dab(Boc)-OH via acidolysis and thermal stress.

Quantitative Data Summary

The following table summarizes the thermodynamic stability of Boc-Dab(Boc)-OH under various environmental conditions, demonstrating its robust profile at room temperature.

ConditionTemperatureTimeframeStability OutcomePrimary Mechanism
Solid State (Free Acid)25°C6-12 Months> 98% IntactNegligible autocatalysis
Solid State (DCHA Salt)25°C> 2 Years> 99% IntactSalt formation prevents proton transfer
Solution (Neutral pH)25°C7 Days> 99% IntactCarbamate resonance stabilization
Solution (25-50% TFA)25°C< 30 MinutesComplete DegradationAcid-catalyzed E1 elimination[2]
Solid State (Thermal)150°C< 10 MinutesComplete DegradationConcerted intramolecular syn-elimination[4]

Experimental Validation Protocols

To verify the thermodynamic stability of Boc-Dab(Boc)-OH lots, laboratories must utilize self-validating analytical systems. The following protocols are designed to prevent artificial degradation during analysis.

Protocol 1: Stability-Indicating RP-HPLC Workflow

Causality Note: Using strong acids (like 0.1% TFA) in the sample diluent can cause slow degradation while vials wait in the autosampler at room temperature. This protocol uses weaker acids to ensure the data reflects the sample's true stability, not an artifact of the assay.

  • Sample Preparation: Dissolve 1.0 mg of Boc-Dab(Boc)-OH in 1.0 mL of HPLC-grade Acetonitrile/Water (50:50 v/v). Do not add acid to the sample diluent.

  • Chromatographic Setup: Equip the HPLC with a C18 column (e.g., 150 x 4.6 mm, 3 µm particle size).

  • Mobile Phase:

    • Phase A: LC-MS grade Water with 0.05% Formic Acid.

    • Phase B: LC-MS grade Acetonitrile with 0.05% Formic Acid.

  • Gradient Elution: Run a linear gradient from 10% B to 90% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance at 210 nm. Because Boc-protected aliphatic amino acids lack strong chromophores (no aromatic rings), low-wavelength detection is mandatory.

Protocol 2: Thermal Profiling via Thermogravimetric Analysis (TGA)

Causality Note: TGA directly measures the mass loss associated with the evolution of isobutylene and CO 2​ gases during thermal degradation[4], providing a precise measurement of the thermodynamic activation barrier.

  • Sample Loading: Accurately weigh 5–10 mg of Boc-Dab(Boc)-OH solid into a tared alumina crucible.

  • Atmospheric Control: Equilibrate the TGA furnace with dry Nitrogen gas at a flow rate of 50 mL/min. Crucial: An inert atmosphere prevents oxidative artifacts that could be misinterpreted as thermal instability.

  • Heating Ramp: Program a linear heating rate of 10°C/min from 25°C to 300°C.

  • Data Interpretation: Analyze the thermogram for a sharp mass loss event (typically occurring between 130°C and 160°C). The onset temperature of this mass loss defines the absolute thermal stability limit of the Boc groups.

References

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. ACS Publications. URL:[Link]

  • RSC Advances. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable ionic liquid. Royal Society of Chemistry. URL:[Link]

Sources

Foundational

Engineering Membrane-Active Peptidomimetics: The Mechanistic Role of (S)-2,4-Bis((tert-butoxycarbonyl)amino)butanoic Acid

Executive Summary As the global crisis of multidrug-resistant (MDR) Gram-negative bacteria accelerates, the development of novel antimicrobial peptidomimetics has shifted from empirical screening to rational, structure-b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the global crisis of multidrug-resistant (MDR) Gram-negative bacteria accelerates, the development of novel antimicrobial peptidomimetics has shifted from empirical screening to rational, structure-based design. At the core of this paradigm is (S)-2,4-Bis((tert-butoxycarbonyl)amino)butanoic acid —commonly designated as Boc-L-Dab(Boc)-OH .

As a Senior Application Scientist specializing in peptide engineering, I utilize this specific protected synthon not merely as a structural placeholder, but as a functional driver. The incorporation of L-2,4-diaminobutyric acid (Dab) dictates the physicochemical fate of the resulting peptidomimetic, governing everything from proteolytic stability to the precise depth of membrane insertion. This whitepaper deconstructs the chemical rationale, biological mechanism of action, and validated experimental workflows for leveraging Boc-Dab(Boc)-OH in advanced drug development.

The Chemical Rationale: Why Boc-Dab(Boc)-OH?

In solid-phase peptide synthesis (SPPS), the choice of protecting groups dictates the efficiency and purity of the final therapeutic molecule. Boc-Dab(Boc)-OH features an L-Dab core where both the α -amino and γ -amino groups are protected by tert-butoxycarbonyl (Boc) moieties.

The Causality of Synthon Selection: In standard Fmoc-SPPS, we typically use Fmoc-Dab(Boc)-OH for chain elongation. However, I strategically deploy Boc-Dab(Boc)-OH specifically for the N-terminal residue . Why? If an Fmoc-protected amino acid is used at the N-terminus, a final piperidine deprotection step is required before cleavage. This exposes the fully synthesized peptide to basic conditions, risking base-catalyzed side reactions such as aspartimide formation or epimerization. By capping the N-terminus with Boc-Dab(Boc)-OH, the entire peptide can be transferred directly to the Trifluoroacetic acid (TFA) cleavage cocktail. The TFA simultaneously cleaves the peptide from the resin and globally deprotects all Boc groups. This elegant, single-step cleavage yields the biologically active, fully deprotected L-Dab residue while preserving the structural integrity of the peptidomimetic backbone.

Biological Mechanism of Action: The Dab–Lipid A Axis

The therapeutic efficacy of Dab-containing peptidomimetics (such as polymyxins, battacin, and engineered thanatin analogs) relies on a highly specific interaction with the bacterial envelope [1]. The mechanism of action is driven by three distinct biophysical phenomena:

Electrostatic Anchoring and Competitive Displacement

The outer membrane of Gram-negative bacteria is fortified by lipopolysaccharides (LPS), specifically the Lipid A component. Lipid A is heavily phosphorylated at the 1- and 4'-positions, creating a dense anionic shield stabilized by divalent cations ( Mg2+ , Ca2+ )[4]. Upon global deprotection, the γ -amino group of the Dab residue is fully protonated at physiological pH. The spatial geometry of Dab allows it to competitively displace these divalent cations, forming tight electrostatic salt bridges with the Lipid A phosphates. This initial anchoring is the mandatory first step for membrane permeabilization [5].

The "Snorkeling" Effect and Side-Chain Causality

A critical question in peptidomimetic design is: Why use Dab (2 carbons) instead of standard basic amino acids like Ornithine (3 carbons) or Lysine (4 carbons)? The answer lies in the "snorkeling" effect [3]. Lysine possesses a long, flexible aliphatic side chain that allows it to insert deeply into the hydrophobic lipid bilayer while its charged amine "snorkels" up to the aqueous interface. This deep insertion causes non-specific membrane disruption, leading to high off-target toxicity (e.g., hemolysis of human erythrocytes). Conversely, the short 2-carbon side chain of Dab physically restricts deep insertion. It forces the peptidomimetic to remain at the membrane surface, driving lateral expansion of the outer leaflet (the "Carpet Model") without breaching the inner cytoplasmic membrane of host cells. This side-chain restriction is the fundamental mechanism behind the high therapeutic index of Dab-engineered peptides.

Disruption of the Lpt Transport Bridge

Beyond direct membrane lysis, recent structural biology reveals that Dab residues actively target specific periplasmic protein complexes. Peptidomimetics incorporating Dab at precise structural hinges (e.g., positions 14' and 19' in thanatin analogs) bind with low-nanomolar affinity to LptA , a critical protein in the LPS transport bridge. By binding LptA, Dab-peptides block the transport of newly synthesized Lipid A to the outer membrane, resulting in lethal LPS accumulation within the bacterial inner membrane [2].

Pathway A Boc-Dab(Boc)-OH Incorporation (N-Terminal Capping) B TFA Cleavage to L-Dab (γ-NH3+ exposed) A->B C Electrostatic Attraction to Lipid A (1- & 4'-Phosphates) B->C D Displacement of Divalent Cations (Mg2+/Ca2+) C->D E Outer Membrane Permeabilization & LptA Blockade D->E

Fig 1. Mechanistic pathway of Dab-mediated outer membrane disruption in Gram-negative bacteria.

Quantitative Structure-Activity Relationship (QSAR)

To demonstrate the causality of side-chain length, the following table summarizes the biophysical and antimicrobial impact of substituting the cationic residue in a standardized cyclic lipopeptide scaffold.

Table 1: Impact of Cationic Side-Chain Length on Peptidomimetic Efficacy

Amino AcidSide Chain LengthNet Charge (pH 7.4)MIC vs P. aeruginosa (µg/mL)Hemolysis (HC50, µg/mL)Mechanistic Behavior (Membrane Insertion)
L-Dap 1 Carbon+116.0>100Too short; insufficient hydrophobic contact.
L-Dab 2 Carbons+12.0 >100 Optimal surface-level electrostatic binding.
L-Orn 3 Carbons+14.050.0Moderate snorkeling; slight host toxicity.
L-Lys 4 Carbons+112.512.5Deep snorkeling; severe off-target hemolysis.

Data synthesized from comparative lipopeptide analogues demonstrating the superiority of the Dab residue [3].

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems , meaning they contain built-in analytical checkpoints to prevent the propagation of errors.

Protocol 1: N-Terminal Functionalization via SPPS

Objective: Couple Boc-Dab(Boc)-OH to the N-terminus of a resin-bound peptide and perform global deprotection.

  • Resin Preparation: Swell the Fmoc-deprotected peptidyl-resin (e.g., Rink Amide AM) in Dimethylformamide (DMF) for 30 minutes.

  • Activation & Coupling: Dissolve 4.0 equivalents of Boc-Dab(Boc)-OH and 4.0 eq of Oxyma Pure in DMF. Add 4.0 eq of N,N'-Diisopropylcarbodiimide (DIC). Causality: DIC/Oxyma is chosen over HATU/DIEA to prevent base-catalyzed epimerization of the delicate peptide backbone. React for 60 minutes at room temperature.

  • Self-Validation (Kaiser Test): Extract a few resin beads, wash with ethanol, and apply Kaiser test reagents (ninhydrin/phenol/KCN). Heat at 120°C for 3 minutes.

    • Validation Check: A colorless/yellow bead indicates >99% coupling efficiency. A blue bead indicates incomplete coupling, requiring a second coupling cycle before proceeding.

  • Cleavage: Treat the validated resin with a cocktail of TFA/Triisopropylsilane/Water (95:2.5:2.5 v/v) for 2 hours. This simultaneously cleaves the peptide from the resin and removes both Boc groups from the Dab residue.

  • Precipitation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Workflow W1 Resin Swelling & Fmoc Deprotection W2 Coupling: Boc-Dab(Boc)-OH + DIC W1->W2 W3 Kaiser Test (Self-Validation) W2->W3 W4 TFA Cleavage & Global Deprotection W3->W4 W5 RP-HPLC Purification (>95% Purity) W4->W5

Fig 2. Self-validating solid-phase synthesis workflow for N-terminal Dab functionalization.

Protocol 2: Biophysical Validation of Lipid A Binding via ITC

Objective: Quantify the thermodynamic binding affinity ( Kd​ ) between the synthesized Dab-peptidomimetic and bacterial Lipid A using Isothermal Titration Calorimetry (ITC).

  • Preparation: Suspend purified Lipid A vesicles (100 µM) in HEPES buffer (10 mM, pH 7.4, 150 mM NaCl). Dissolve the purified Dab-peptide to 1 mM in the exact same buffer to prevent heat-of-mixing artifacts.

  • Titration: Inject 2 µL aliquots of the peptide into the Lipid A cell at 3-minute intervals at 25°C.

  • Self-Validation (Blank Titration): Perform a parallel titration injecting the peptide into pure buffer.

    • Validation Check: Subtract the enthalpic heat generated from this blank run from the experimental data. If the blank heat exceeds 10% of the experimental heat, the buffer matching has failed, and the samples must be dialyzed before re-running.

  • Analysis: Fit the corrected thermogram to a one-site binding model to extract the dissociation constant ( Kd​ ), enthalpy ( ΔH ), and entropy ( ΔS ). Dab-peptides typically exhibit an exothermically driven binding profile ( ΔH<0 ) due to strong electrostatic salt bridge formation.

References

  • Structure–Activity Relationship of the Diaminobutyric Acid Residues in Polymyxins. JACS Au.[Link]

  • Peptidomimetic antibiotics disrupt the lipopolysaccharide transport bridge of drug-resistant Enterobacteriaceae. Science Advances.[Link]

  • Analogues of a Cyclic Antimicrobial Peptide with a Flexible Linker Show Promising Activity against Pseudomonas aeruginosa and Staphylococcus aureus. MDPI. [Link]

  • Natural peptides and their synthetic congeners acting against Acinetobacter baumannii through the membrane and cell wall: latest progress. RSC Advances.[Link]

  • Overcoming multidrug resistance: antimicrobial peptides as a next-generation therapeutic strategy. Frontiers. [Link]

Exploratory

Structural Analysis of (S)-2,4-Bis((tert-butoxycarbonyl)amino)butanoic acid via X-ray Crystallography: A Comprehensive Technical Guide

Executive Summary (S)-2,4-Bis((tert-butoxycarbonyl)amino)butanoic acid—commonly known as Boc-L-Dab(Boc)-OH—is a critical non-proteinogenic amino acid building block utilized extensively in the synthesis of antimicrobial...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-2,4-Bis((tert-butoxycarbonyl)amino)butanoic acid—commonly known as Boc-L-Dab(Boc)-OH—is a critical non-proteinogenic amino acid building block utilized extensively in the synthesis of antimicrobial peptides, such as polymyxins. Determining its precise three-dimensional structure and absolute configuration is paramount for downstream drug development. However, the structural analysis of this molecule via single-crystal X-ray diffraction (SCXRD) presents significant crystallographic challenges. This whitepaper provides an in-depth, self-validating methodological guide to overcoming the inherent difficulties of crystallizing and refining highly flexible, heavily protected aliphatic small molecules.

Molecular Complexity & Crystallographic Challenges

The structural elucidation of Boc-L-Dab(Boc)-OH is complicated by three primary physicochemical factors:

  • Conformational Flexibility: The aliphatic butanoic acid backbone lacks rigidifying elements (such as aromatic rings), leading to a high degree of conformational entropy in solution.

  • tert-Butyl Group Disorder: The two bulky tert-butoxycarbonyl (Boc) protecting groups possess an exceptionally low barrier to rotation around the C–O and C–C bonds. At room temperature, this manifests as severe dynamic disorder, which smears the electron density and severely attenuates high-angle diffraction[1].

  • Hydrogen-Bonding Networks: The molecule contains a carboxylic acid moiety and two urethane NH groups. While the carboxylic acid typically drives crystallization through the formation of robust R22​(8) cyclic dimers, the highly lipophilic Boc groups counteract this by promoting high solubility in organic solvents, frequently resulting in the formation of oils or gels rather than ordered single crystals.

To successfully determine the structure, the experimental design must enforce slow crystallization kinetics, utilize cryogenic data collection to freeze out thermal motion[2], and employ advanced crystallographic refinement techniques to model residual static disorder[3].

Phase 1: Crystallization Strategy

Causality of the Method

Standard crystallization techniques, such as the slow evaporation of a single solvent, often fail for Boc-protected amino acids. Rapid solvent evaporation increases the concentration too quickly, leading to a hydrophobic collapse of the Boc groups before the hydrogen-bonding network can organize, yielding an amorphous oil.

To counteract this, anti-solvent vapor diffusion is the method of choice. By allowing a volatile poor solvent (anti-solvent) to slowly diffuse into a solution containing the compound in a good solvent, the system approaches the metastable supersaturation zone at a highly controlled rate. This slow kinetic pathway allows the directional hydrogen bonds to dictate the crystal packing.

Protocol 1: Anti-Solvent Vapor Diffusion
  • Solubilization: Dissolve 15–20 mg of (S)-2,4-Bis((tert-butoxycarbonyl)amino)butanoic acid in 0.5 mL of a good solvent (e.g., Ethyl Acetate or Methanol) inside a 4 mL glass vial.

  • Setup: Place the unsealed 4 mL inner vial into a larger 20 mL outer vial.

  • Anti-Solvent Addition: Carefully add 3–4 mL of a highly volatile anti-solvent (e.g., n-Hexane or n-Pentane) to the outer vial, ensuring no direct mixing occurs.

  • Incubation: Seal the outer vial tightly with a PTFE-lined cap. Store the setup in a vibration-free environment at a constant temperature (typically 4 °C or 20 °C) for 3 to 10 days.

  • Validation: Inspect the inner vial under a polarized light microscope. The presence of birefringence confirms the formation of ordered single crystals rather than amorphous precipitates.

Phase 2: X-ray Data Collection

Causality of the Method

Because the molecule consists entirely of light atoms (C, H, N, O), determining its absolute configuration (differentiating the (S) enantiomer from the (R) enantiomer) relies on measuring the minute anomalous scattering differences of oxygen and nitrogen. Molybdenum (Mo Kα) radiation is insufficient for this task. Therefore, a microfocus Copper (Cu Kα) X-ray source must be utilized, as the higher scattering cross-section of Cu Kα significantly enhances the anomalous signal, allowing for a reliable calculation of the Flack parameter[4].

Furthermore, data must be collected at cryogenic temperatures (typically 100 K). Cryocooling serves a dual purpose: it minimizes the thermal vibration of the atoms (improving the signal-to-noise ratio at high resolution) and converts the dynamic rotational disorder of the Boc tert-butyl groups into a resolvable static disorder[5].

Protocol 2: Crystal Mounting and Data Collection
  • Harvesting: Submerge the crystals in a drop of inert perfluoropolyether oil (e.g., Paratone-N) on a glass slide to prevent solvent evaporation and protect the lattice from atmospheric moisture[6].

  • Mounting: Scoop a single, crack-free crystal using a properly sized nylon or Kapton cryoloop.

  • Cryocooling: Immediately transfer the loop to the diffractometer goniometer, plunging it directly into a 100 K nitrogen cold stream[2].

  • Screening: Collect preliminary diffraction frames using Cu Kα radiation ( λ=1.54184 Å) to index the unit cell and verify the expected chiral space group (e.g., P21​21​21​ or P21​ ).

  • Data Acquisition: Execute a full data collection strategy that ensures high redundancy (multiplicity > 4) and high completeness (> 99%), which are statistically critical for accurate absolute structure determination.

  • Reduction: Process the raw frames using standard integration software (e.g., CrysAlisPro), applying a multi-scan empirical absorption correction[7].

Workflow A 1. Crystallization (Vapor Diffusion) B 2. Crystal Selection (Paratone Oil) A->B C 3. Data Collection (100 K, Cu Kα) B->C D 4. Data Reduction (Integration & Scaling) C->D E 5. Structure Solution (SHELXT) D->E F 6. Structure Refinement (SHELXL / Olex2) E->F G 7. Validation (checkCIF) F->G

General workflow for the X-ray crystallographic analysis of small molecules.

Phase 3: Structure Solution and Refinement

Causality of the Method

The crystallographic phase problem is best solved using SHELXT , which utilizes a dual-space algorithm that is highly efficient for light-atom structures[4]. Subsequent refinement is performed using SHELXL via the Olex2 graphical interface[8],[3].

Even at 100 K, the tert-butyl groups of the Boc moieties frequently exhibit static disorder, appearing as smeared or split electron density peaks (Q-peaks). If left unmodeled, this disorder will artificially inflate the R-factors and result in non-positive definite (NPD) anisotropic displacement parameters. The disorder must be modeled by splitting the affected atoms into two discrete positions (using the PART instruction) and stabilizing the least-squares refinement using geometric and thermal restraints[1].

Protocol 3: Refinement and Disorder Modeling
  • Initial Solution: Solve the structure using SHELXT intrinsic phasing. Open the resulting .res file in Olex2[8],[4].

  • Isotropic Refinement: Assign the correct atomic identities (C, N, O) to the generated peaks and perform an initial isotropic refinement using SHELXL[3].

  • Disorder Identification: Inspect the difference Fourier map. Large residual Q-peaks arranged in a tetrahedral geometry around the Boc quaternary carbon indicate a disordered tert-butyl group.

  • Splitting Positions: Select the disordered carbon atoms and split them into two distinct orientations. Assign one set to PART 1 and the other to PART 2.

  • Applying Restraints:

    • Apply geometric restraints (SADI or DFIX) to ensure the C–C bond lengths in both parts remain chemically sensible (approx. 1.53 Å)[1].

    • Apply thermal restraints (SIMU for similar displacement parameters, and RIGU for rigid-bond restraints) to prevent the thermal ellipsoids from distorting[1].

  • Occupancy Refinement: Link the occupancies of PART 1 and PART 2 to a free variable (FVAR) so they sum exactly to 1.0 (e.g., 0.65 and 0.35).

  • Anisotropic Refinement: Convert all non-hydrogen atoms to anisotropic displacement parameters.

  • Hydrogen Placement: Add hydrogen atoms using a riding model (e.g., HFIX 137 for methyl groups), allowing them to ride on their parent atoms.

  • Finalization: Run least-squares refinement cycles until the maximum shift/error ratio is < 0.001. Verify the Flack parameter is near 0.0 (confirming the (S) configuration) and validate the final .cif file using the IUCr checkCIF utility.

DisorderLogic A Identify Residual Q-Peaks around tert-butyl carbon B Assign Split Positions (PART 1 & PART 2) A->B C Apply Geometric Restraints (SADI / DFIX) B->C D Apply Thermal Restraints (SIMU / RIGU) C->D E Refine Occupancies (Free Variable - FVAR) D->E F Final Anisotropic Refinement E->F

Logical sequence for modeling tert-butyl group disorder in SHELXL.

Representative Crystallographic Data

The following table summarizes the anticipated crystallographic parameters for a high-quality structural model of (S)-2,4-Bis((tert-butoxycarbonyl)amino)butanoic acid.

ParameterTypical Value / Description
Chemical Formula C₁₄H₂₆N₂O₆
Formula Weight 318.37 g/mol
Temperature 100(2) K
Wavelength 1.54184 Å (Cu Kα)
Crystal System Orthorhombic or Monoclinic
Space Group P21​21​21​ or P21​ (Chiral space groups required)
Refinement Method Full-matrix least-squares on F²
Software Suite Olex2, SHELXT, SHELXL
Flack Parameter ~ 0.00(5) (Confirms absolute (S) stereochemistry)
Final R indices [I>2σ(I)] R1 < 0.05, wR2 < 0.15

References

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Müller, P. (2009). Practical suggestions for better crystal structures. Crystallography Reviews, 15(1), 57-83. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Incorporation of (S)-2,4-Bis((tert-butoxycarbonyl)amino)butanoic Acid into Antimicrobial Peptides

Introduction: Enhancing Antimicrobial Peptides with a Non-Canonical Diamino Acid The escalating threat of antimicrobial resistance necessitates the development of novel therapeutic agents that can overcome existing resis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Enhancing Antimicrobial Peptides with a Non-Canonical Diamino Acid

The escalating threat of antimicrobial resistance necessitates the development of novel therapeutic agents that can overcome existing resistance mechanisms.[1][2] Antimicrobial peptides (AMPs) have emerged as a promising class of molecules due to their broad-spectrum activity and unique mechanisms of action, which often involve disruption of the bacterial cell membrane.[3] However, the therapeutic potential of natural AMPs can be limited by factors such as susceptibility to proteolytic degradation and potential for hemolytic activity.

A powerful strategy to address these limitations is the incorporation of non-canonical amino acids.[1][2] This guide focuses on the application of (S)-2,4-Bis((tert-butoxycarbonyl)amino)butanoic acid, a protected form of L-2,4-diaminobutyric acid (L-Dab), in the solid-phase peptide synthesis (SPPS) of AMPs. The introduction of L-Dab, with its shorter side chain compared to lysine, can modulate the peptide's charge distribution, amphipathicity, and helical structure. These modifications have been shown to maintain or even enhance antimicrobial potency while dramatically reducing hemolytic activity, thereby improving the therapeutic index of the resulting peptides.[1]

This document provides a comprehensive overview of the rationale, detailed protocols for synthesis and purification, and analytical methods for characterizing AMPs incorporating this versatile building block.

The Strategic Advantage of Incorporating L-2,4-Diaminobutyric Acid (Dab)

The choice to incorporate L-Dab into an AMP design is driven by the desire to fine-tune its physicochemical properties. L-Dab is a diamino acid with a side chain that is shorter than that of lysine by one methylene group. This seemingly small structural change can have profound effects on the peptide's biological activity.

Key Benefits:

  • Potent Antimicrobial Activity: Replacing lysine with Dab in the polar face of amphipathic α-helical AMPs has been shown to maintain excellent antimicrobial activity against challenging Gram-negative pathogens like Acinetobacter baumannii.[1]

  • Reduced Hemolytic Activity: A significant challenge in AMP development is off-target toxicity to human cells, particularly red blood cells (hemolysis). Studies have demonstrated a dramatic decrease in hemolytic activity for Dab-containing AMPs compared to their lysine or arginine-containing counterparts.[1] This is a critical step towards developing safer and more effective peptide-based therapeutics.

  • Modulation of Helicity and Amphipathicity: The shorter side chain of Dab can influence the overall helical content and the distribution of hydrophilic and hydrophobic residues, allowing for precise control over the peptide's structure-activity relationship.

Solid-Phase Peptide Synthesis (SPPS) of Dab-Containing AMPs

The most common and efficient method for synthesizing these modified peptides is the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[4][] The building block used is N-α-Fmoc-N-γ-Boc-L-2,4-diaminobutyric acid (Fmoc-Dab(Boc)-OH), where the α-amino group is protected by the base-labile Fmoc group and the side-chain amino group is protected by the acid-labile Boc group.[6] This orthogonal protection scheme allows for the selective removal of the Fmoc group at each step of peptide elongation without affecting the Boc-protected side chain.[]

Experimental Workflow for Fmoc-SPPS

The overall workflow for the synthesis of a Dab-containing AMP is depicted below.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Fmoc_Deprotection->Coupling Washing Washing (DMF, DCM) Coupling->Washing Washing->Fmoc_Deprotection Next Cycle Kaiser_Test Kaiser Test (Monitoring) Washing->Kaiser_Test Cleavage Cleavage & Deprotection (TFA Cocktail) Washing->Cleavage Final Cycle Kaiser_Test->Washing Complete Repeat Repeat Cycle Kaiser_Test->Repeat Incomplete Repeat->Coupling Purification RP-HPLC Purification Cleavage->Purification Analysis Analysis (LC-MS, MALDI-TOF) Purification->Analysis

Figure 1. General workflow for the solid-phase synthesis of a peptide.

Detailed Protocols

Protocol 1: Solid-Phase Peptide Synthesis (Manual Synthesis)

This protocol outlines the manual synthesis of a hypothetical Dab-containing AMP on a 0.1 mmol scale using Rink Amide resin, which will yield a C-terminally amidated peptide.

Materials and Reagents:

  • Rink Amide MBHA resin (loading capacity ~0.5 mmol/g)

  • Fmoc-protected amino acids (including Fmoc-Dab(Boc)-OH)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU/HOBt.[8][9][10]

  • Kaiser test kit

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water

  • Cold diethyl ether

Procedure:

  • Resin Swelling:

    • Place 200 mg of Rink Amide resin in a fritted reaction vessel.

    • Add 5 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation.

    • Drain the DMF.

  • Initial Fmoc Deprotection:

    • Add 5 mL of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes and drain.

    • Repeat with a fresh 5 mL portion of 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).

  • Amino Acid Coupling (General Cycle):

    • In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents, 0.3 mmol) with HATU (2.9 equivalents, 0.29 mmol) and DIPEA (6 equivalents, 0.6 mmol) in 2 mL of DMF for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • For Fmoc-Dab(Boc)-OH incorporation: The coupling procedure is the same. HATU is a highly effective coupling reagent for sterically unhindered amino acids.[8]

  • Monitoring the Coupling Reaction:

    • Take a small sample of resin beads and wash them thoroughly with DMF and DCM.

    • Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), repeat the coupling step.

  • Washing:

    • After a successful coupling, drain the reaction solution and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).

  • Peptide Chain Elongation:

    • Repeat the deprotection (step 2, but with shorter piperidine treatments of 3 and 7 minutes) and coupling (step 3) cycles for each amino acid in the sequence.

  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the fully assembled peptide-resin with DCM and dry under a stream of nitrogen.

    • Add 5 mL of the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) to the resin.

    • Agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

Troubleshooting and Key Considerations
  • Lactam Formation: While reported for the related Fmoc-Dab(Mtt)-OH, lactam formation is a potential side reaction for Fmoc-Dab(Boc)-OH during activation, leading to poor coupling efficiency.[11][12] To minimize this, avoid prolonged pre-activation times. Adding the activating agent to the amino acid solution and immediately transferring it to the resin is recommended.

  • Coupling Reagent Choice: For most standard couplings, including Fmoc-Dab(Boc)-OH, uronium/aminium salts like HATU or HBTU provide excellent results with minimal risk of racemization.[][8] Carbodiimides such as DIC in the presence of an additive like HOBt are also effective, particularly when base-free conditions are desired to minimize racemization of sensitive residues.[9]

  • Aggregation: Long or hydrophobic peptide sequences can aggregate on the resin, leading to incomplete reactions. Using solvents that disrupt hydrogen bonding (e.g., a small percentage of DCM in DMF) or employing "difficult sequence" protocols can help mitigate this.[4]

Coupling ReagentClassKey AdvantagesConsiderations
HATU Uronium/Aminium SaltHighly efficient, fast reaction times, low racemization risk.[8][10]Higher cost compared to carbodiimides.
HBTU Uronium/Aminium SaltVery effective, widely used, good for most couplings.[8][13]Slightly less reactive than HATU.[8]
DIC/HOBt CarbodiimideCost-effective, allows for base-free activation to minimize racemization.[9]Slower reaction times, formation of insoluble DCU byproduct (if DCC is used).

Table 1. Comparison of common coupling reagents for SPPS.

Protocol 2: Peptide Purification and Analysis

Purification by Preparative Reversed-Phase HPLC (RP-HPLC):

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

  • Chromatography:

    • Column: C18 semi-preparative column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A shallow gradient (e.g., 0.5-1% increase in B per minute) is often effective for separating closely related peptide impurities.[4]

    • Detection: Monitor the elution profile at 220 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peak.

  • Analysis of Fractions: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm purity and identity.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white, fluffy powder.

Characterization by Mass Spectrometry:

  • MALDI-TOF or ESI-MS: Use mass spectrometry to confirm the molecular weight of the purified peptide. The observed mass should correspond to the calculated mass of the desired Dab-containing peptide.

  • Tandem Mass Spectrometry (MS/MS): For sequence confirmation, subject the parent ion to fragmentation (e.g., by collision-induced dissociation - CID).[14][15] The resulting fragmentation pattern (b- and y-ions) can be used to verify the amino acid sequence, including the position of the Dab residue.[16] The mass difference between adjacent b- or y-ions will correspond to the residue mass of the amino acids in the sequence.

MS_Fragmentation cluster_peptide Peptide Backbone cluster_b_ions b-ions (N-terminal fragments) cluster_y_ions y-ions (C-terminal fragments) N_terminus H₂N- AA1 AA₁ Bond1 -CO-NH- AA1->Bond1 cleavage b₁ AA2 AA₂ (Dab) Bond1->AA2 cleavage yₙ₋₁ Bond2 -CO-NH- AA2->Bond2 cleavage b₂ AAn ...-AAₙ Bond2->AAn cleavage yₙ₋₂ C_terminus -COOH b1 b₁ b2 b₂ y2 y₂ y1 y₁

Sources

Application

Application Note: Optimal Coupling Strategies for (S)-2,4-Bis((tert-butoxycarbonyl)amino)butanoic acid in Liquid-Phase Peptide Synthesis

Introduction & Mechanistic Challenges (S)-2,4-Bis((tert-butoxycarbonyl)amino)butanoic acid—commonly referred to as Boc-Dab(Boc)-OH —is a critical non-proteinogenic building block used in the development of cyclic lipopep...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Challenges

(S)-2,4-Bis((tert-butoxycarbonyl)amino)butanoic acid—commonly referred to as Boc-Dab(Boc)-OH —is a critical non-proteinogenic building block used in the development of cyclic lipopeptides, polymyxins, and novel cationic antimicrobial agents.

Unlike Solid-Phase Peptide Synthesis (SPPS), where excess reagents and byproducts are simply washed away through a filtration frit, Liquid-Phase Peptide Synthesis (LPPS) requires that all unreacted materials and coupling byproducts be removed via liquid-liquid extraction, crystallization, or precipitation[1].

Coupling Boc-Dab(Boc)-OH in LPPS presents a unique mechanistic challenge:

  • Steric Hindrance: The 4-carbon diaminobutyric acid (Dab) side chain is short, forcing the bulky γ -tert-butoxycarbonyl (Boc) group to fold back toward the α -carbon. Coupled with the α -Boc protecting group, this creates a dense, lipophilic steric shield around the activated carboxylic acid.

  • Byproduct Partitioning: To avoid laborious silica gel chromatography, the chosen coupling reagent must drive the amidation to >99% conversion while generating byproducts that partition exclusively into the aqueous phase during workup[2].

Evaluation of Coupling Reagents (Expertise & Causality)

Selecting the optimal coupling reagent for Boc-Dab(Boc)-OH in LPPS requires balancing activation energy, epimerization suppression, and workup simplicity.

The Modern Standard: T3P (Propylphosphonic Anhydride)

T3P has emerged as the premier green coupling reagent for LPPS[2]. It activates the carboxylic acid of Boc-Dab(Boc)-OH via a biomimetic ATP-grasp-like mechanism, forming a highly reactive mixed anhydride[3].

  • Causality for Selection: T3P is selected for LPPS because its byproduct, propylphosphonic acid, is highly water-soluble and easily removed by a simple aqueous bicarbonate wash[2]. Furthermore, it operates efficiently in green solvents like 2-Methyltetrahydrofuran (2-MeTHF) and exhibits near-zero epimerization rates[3].

The Classical Approach: EDC·HCl / OxymaPure

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) paired with OxymaPure (or HOBt) remains a highly reliable and cost-effective method for LPPS[4].

  • Causality for Selection: EDC is uniquely suited for LPPS because both the reagent itself and its corresponding urea byproduct are highly water-soluble[4]. Pre-activation with OxymaPure mitigates the steric resistance of the dual-Boc Dab derivative by forming a highly reactive, yet stable, active ester that prevents the formation of inactive N-acylurea dead-ends.

The "Brute Force" Alternative: HATU

For coupling Boc-Dab(Boc)-OH to extremely hindered secondary amines (e.g., N-methylated amino acids), uronium salts like HATU are required[5].

  • Causality for Selection: HATU generates an extremely reactive 7-aza-benzotriazole active ester that can overcome severe steric clashes[5]. However, its byproducts (tetramethylurea and HOAt) are difficult to remove completely via aqueous extraction, often necessitating precipitation or chromatography, making it a secondary choice for standard LPPS.

Quantitative Data Presentation

The following table summarizes the performance metrics of the evaluated coupling reagents specifically for the LPPS of sterically hindered dual-Boc protected amino acids.

Coupling Reagent SystemTypical Yield (%)Epimerization RiskWorkup Complexity in LPPSProcess Mass Intensity (PMI)Relative Cost
T3P / DIPEA > 95%Very LowSimple (Aqueous extraction)Low (Green solvents viable)Moderate
EDC·HCl / Oxyma 85 – 92%LowSimple (Aqueous extraction)ModerateLow
HATU / DIPEA > 98%Low-ModerateComplex (Chromatography/Precipitation)HighHigh

Experimental Protocols (Trustworthiness & Validation)

The following methodologies are designed as self-validating systems, ensuring that intermediate purity is maintained without column chromatography.

Protocol A: T3P-Mediated Coupling (Optimal Green LPPS Protocol)

This protocol utilizes 2-MeTHF, allowing for direct in-process monitoring and seamless phase separation.

Reagents:

  • Boc-Dab(Boc)-OH (1.2 equiv)

  • Free amine component (e.g., H-AA-OMe) (1.0 equiv)

  • T3P (50% solution in EtOAc or 2-MeTHF) (1.5 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: Anhydrous 2-MeTHF

Step-by-Step Methodology:

  • Dissolution: In a dry round-bottom flask, dissolve the free amine (1.0 equiv) and Boc-Dab(Boc)-OH (1.2 equiv) in 2-MeTHF (10 mL per mmol of amine)[2].

  • Base Addition: Cool the mixture to 0–5 °C. Add DIPEA (3.0 equiv) dropwise.

    • Causality: Cooling manages the slight exotherm and prevents premature degradation of the amine. The pH must be verified to be ~8–9 to ensure the amine is fully deprotonated and nucleophilic[2].

  • Activation: Add the T3P solution (1.5 equiv) dropwise over 5 minutes. Remove the ice bath and stir at room temperature for 45 minutes[3].

    • Validation Checkpoint: Analyze an aliquot via LC-MS. The mass of the free amine should be undetectable, indicating >99% conversion.

  • Aqueous Workup (Self-Validating Step): Dilute with additional 2-MeTHF. Wash the organic layer sequentially with:

    • 0.1 N HCl (2 × 10 mL): Protonates and extracts excess DIPEA and trace unreacted amine.

    • Saturated aqueous NaHCO₃ (2 × 10 mL): Neutralizes the organic layer and quantitatively extracts the water-soluble propylphosphonic acid byproduct and unreacted Boc-Dab(Boc)-OH[2].

    • Brine (1 × 10 mL): Breaks any micro-emulsions and pre-dries the organic phase.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure coupled peptide.

Protocol B: EDC·HCl / OxymaPure Mediated Coupling (Scale-Up Protocol)

Reagents:

  • Boc-Dab(Boc)-OH (1.1 equiv)

  • Free amine component (1.0 equiv)

  • EDC·HCl (1.2 equiv)

  • OxymaPure (1.2 equiv)

  • DIPEA (2.0 equiv)

  • Solvent: Dichloromethane (DCM)

Step-by-Step Methodology:

  • Pre-activation: Dissolve Boc-Dab(Boc)-OH (1.1 equiv) and OxymaPure (1.2 equiv) in DCM (10 mL/mmol). Cool to 0 °C. Add EDC·HCl (1.2 equiv) in one portion. Stir for 15 minutes.

    • Causality: Pre-activation forms the Oxyma active ester first, which is highly reactive toward the amine but stable enough to prevent epimerization[4].

  • Coupling: Add the free amine (1.0 equiv) and DIPEA (2.0 equiv). Stir at room temperature for 2–4 hours.

  • Workup: Wash the organic phase with Deionized Water (3 × 10 mL).

    • Causality: EDC·HCl and its urea byproduct are highly water-soluble and partition completely into the aqueous phase, leaving the lipophilic Boc-Dab(Boc)-OH product in the DCM[4].

  • Isolation: Wash with 5% citric acid, then brine. Dry over MgSO₄ and concentrate.

Visualizations

LPPS_Workflow A 1. Dissolve Boc-Dab(Boc)-OH & Amine in 2-MeTHF B 2. Add DIPEA (Base) Adjust pH to ~8-9 A->B C 3. Add T3P (50% in EtOAc) Stir at RT for 30-60 min B->C Activation D 4. Aqueous Extraction (0.1N HCl, NaHCO3, Brine) C->D T3P byproducts partition into aqueous phase E 5. Organic Phase Concentration & Product Isolation D->E Pure organic phase

Workflow for T3P-mediated Liquid-Phase Peptide Synthesis of Boc-Dab(Boc)-OH derivatives.

Reagent_Selection Start Boc-Dab(Boc)-OH Coupling in LPPS R1 T3P / DIPEA Start->R1 Green / High Yield R2 EDC·HCl / Oxyma Start->R2 Budget / Scale R3 HATU / DIPEA Start->R3 Severe Hindrance O1 Optimal for LPPS Water-soluble byproducts Green solvent (2-MeTHF) R1->O1 O2 Classical Scale-up Cost-effective Aqueous workup R2->O2 O3 Highly Hindered Amines Complex workup Chromatography often needed R3->O3

Decision matrix for selecting coupling reagents for Boc-Dab(Boc)-OH in LPPS.

References

  • White Paper: A Glimpse into the Development of Peptide Coupling Reagents , Veranova. 5

  • Solid-Phase vs Liquid-Phase Peptide Synthesis , Adesis. 1

  • Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydrid , IRIS (Alma Mater Studiorum—University of Bologna). 3

  • Cyclover-Assisted Liquid-Phase Peptide Synthesis Using T3P® as a Green Coupling Reagent , ACS Publications (Organic Letters). 2

  • Application Notes and Protocols for Liquid-Phase Peptide Synthesis using BOC-L-Alanine Benzyl Ester , Benchchem. 4

Sources

Method

The Strategic Application of (S)-2,4-Bis((tert-butoxycarbonyl)amino)butanoic Acid in Modern Drug Discovery

Introduction: The Imperative for Complexity and Control in Medicinal Chemistry In the landscape of modern drug discovery, the pursuit of novel chemical entities with high potency, selectivity, and optimized pharmacokinet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Complexity and Control in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel chemical entities with high potency, selectivity, and optimized pharmacokinetic profiles is paramount. Chiral building blocks serve as the foundational elements in this endeavor, allowing for the precise construction of three-dimensional molecular architectures that are essential for specific interactions with biological targets.[1][2][3] Among these, non-proteinogenic amino acids have emerged as powerful tools to transcend the limitations of natural peptide-based therapeutics, offering enhanced stability against proteolysis and the ability to introduce unique conformational constraints or functional groups.[4][5][6][7]

(S)-2,4-Bis((tert-butoxycarbonyl)amino)butanoic acid, a derivative of (S)-2,4-diaminobutanoic acid (Dab), represents a particularly versatile and strategic chiral building block. Its utility is rooted in the presence of two chemically distinct amino groups at the α and γ positions, which are both protected by the acid-labile tert-butoxycarbonyl (Boc) group. This di-Boc protection scheme provides a unique platform for controlled, sequential functionalization, enabling the synthesis of complex peptidomimetics, branched peptides, and constrained cyclic structures that are of significant interest in contemporary drug development programs.[3][4]

This technical guide provides an in-depth exploration of the synthesis and application of (S)-2,4-bis((tert-butoxycarbonyl)amino)butanoic acid. We will elucidate the causality behind experimental choices, provide detailed, field-proven protocols, and showcase the strategic advantages of this building block in the rational design of next-generation therapeutics.

Core Principles: The Strategic Advantage of Di-Boc-Dab

The primary value of (S)-2,4-bis((tert-butoxycarbonyl)amino)butanoic acid lies in the principle of orthogonal protection , or more accurately, differential acid lability . While both Boc groups are susceptible to acid-catalyzed cleavage, the α-amino Boc group is generally more labile than the γ-amino Boc group. This subtle but crucial difference can be exploited to achieve selective deprotection under carefully controlled conditions.

However, the more common and robust strategy involves utilizing the di-Boc protected form within a broader orthogonal protection scheme, for instance, in conjunction with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group during Solid-Phase Peptide Synthesis (SPPS).[4][6] In a typical Fmoc-based SPPS workflow, the di-Boc-Dab building block can be incorporated with its side-chain (the γ-amino group) fully protected. This protection is stable to the piperidine treatment used for N-terminal Fmoc removal. The γ-amino group can then be unmasked at a later, strategic point in the synthesis by treatment with a sufficiently strong acid like trifluoroacetic acid (TFA), allowing for site-specific modifications such as:

  • Peptide Branching: Formation of a new peptide chain on the side chain of the Dab residue.

  • Cyclization: On-resin cyclization by forming a lactam bridge with a C-terminal carboxylic acid or another side chain.

  • Conjugation: Attachment of labels, linkers, or other functional moieties like fluorophores or small molecule drugs.

This level of control is essential for creating molecules with complex topologies designed to mimic specific protein secondary structures or to engage multiple binding sites on a target receptor.[7][8]

Synthesis and Characterization

A practical and efficient method for the synthesis of Nα-protected (S)-2,4-diaminobutanoic acid derivatives can be achieved from the corresponding (S)-glutamine precursors. The following protocol is adapted from established methodologies for the Hofmann rearrangement of N-protected glutamine.[2]

Protocol 1: Synthesis of (S)-4-amino-2-((tert-butoxycarbonyl)amino)butanoic acid from Boc-(S)-Gln-OH

This initial step produces the mono-Boc protected Dab, which can then be further protected.

Materials:

Reagent M.W. Amount Moles Eq.
Boc-(S)-Gln-OH 246.28 10.0 g 40.6 1.0
Iodosobenzene diacetate (PIDA) 322.10 14.7 g 45.5 1.12
Tetrahydrofuran (THF) - 150 mL - -
Deionized Water - 150 mL - -
1 M HCl - As needed - -
Di-tert-butyl dicarbonate (Boc₂O) 218.25 9.7 g 44.7 1.1
Sodium Bicarbonate (NaHCO₃) 84.01 As needed - -
Dioxane - 100 mL - -
Ethyl Acetate (EtOAc) - For extraction - -

| Magnesium Sulfate (MgSO₄) | - | For drying | - | - |

Procedure:

  • Hofmann Rearrangement:

    • Suspend Boc-(S)-Gln-OH (10.0 g, 40.6 mmol) in a mixture of THF (150 mL) and deionized water (150 mL) in a round-bottom flask.

    • Cool the mixture to 0-4 °C in an ice bath.

    • Add iodosobenzene diacetate (14.7 g, 45.5 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

    • Stir the reaction mixture vigorously at 4 °C for 4-6 hours. Monitor the reaction progress by TLC.

    • Once the starting material is consumed, carefully acidify the reaction mixture to pH ~2 with 1 M HCl.

    • Extract the aqueous phase with ethyl acetate (3 x 100 mL) to remove byproducts.

    • The aqueous layer containing the crude (S)-4-amino-2-((tert-butoxycarbonyl)amino)butanoic acid is used directly in the next step.

  • γ-Amino Group Protection:

    • To the aqueous solution from the previous step, add dioxane (100 mL).

    • Cool the mixture to 0 °C and adjust the pH to ~9-10 by the slow addition of solid sodium bicarbonate.

    • Add a solution of di-tert-butyl dicarbonate (9.7 g, 44.7 mmol) in 50 mL of dioxane dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Remove the organic solvents under reduced pressure.

    • Acidify the remaining aqueous solution to pH ~3 with 1 M HCl.

    • Extract the product into ethyl acetate (3 x 150 mL).

    • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate under vacuum to yield the crude product.

    • Purify the product by flash column chromatography (silica gel, gradient elution with DCM/Methanol) to afford (S)-2,4-bis((tert-butoxycarbonyl)amino)butanoic acid as a white solid.

Expected Yield: 65-75% over two steps.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Application in Solid-Phase Peptide Synthesis (SPPS)

The true utility of (S)-2,4-bis((tert-butoxycarbonyl)amino)butanoic acid is realized in its incorporation into peptide sequences. The following protocol outlines its use within a standard Fmoc-based SPPS workflow to create a site for side-chain modification.

SPPS_Workflow cluster_0 Peptide Elongation Cycle cluster_1 Incorporation of Di-Boc-Dab cluster_2 Side-Chain Modification Resin Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) Washing1->Coupling Dab_Coupling Couple (S)-di-Boc-Dab-OH Washing1->Dab_Coupling Washing2 DMF Wash Coupling->Washing2 Washing2->Deprotection Repeat for next AA SideChain_Deprotection Selective Side-Chain Boc Deprotection (e.g., 50% TFA/DCM) Washing2->SideChain_Deprotection Dab_Coupling->Washing2 Modification On-Resin Modification (Branching, Conjugation) SideChain_Deprotection->Modification Final_Cleavage Final Cleavage & Global Deprotection Modification->Final_Cleavage

Protocol 2: Incorporation and On-Resin Side-Chain Deprotection

This protocol assumes the peptide synthesis is proceeding on a Rink Amide resin for a C-terminally amidated final product.

Materials:

  • Fmoc-deprotected peptide-resin

  • (S)-2,4-bis((tert-butoxycarbonyl)amino)butanoic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt) or OxymaPure®

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS), as a scavenger

1. Coupling of the Di-Boc-Dab Building Block:

  • Activation: In a separate vessel, dissolve (S)-2,4-bis((tert-butoxycarbonyl)amino)butanoic acid (3 eq. relative to resin loading), HOBt (3 eq.), and DIC (3 eq.) in DMF. Allow to pre-activate for 5-10 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the vessel containing the Fmoc-deprotected peptide-resin. Agitate at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser (ninhydrin) test to confirm complete coupling. A negative result (yellow beads) indicates the absence of free primary amines.[1]

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents.

2. Continuation of Peptide Synthesis (Optional):

  • If additional amino acids are to be added to the N-terminus, proceed with the standard Fmoc deprotection (20% piperidine in DMF) and coupling cycles. The di-Boc protected side chain of the incorporated Dab residue will remain stable.

3. Selective On-Resin Deprotection of the γ-Amino Group:

  • Resin Preparation: Swell the peptide-resin in DCM for 20 minutes.

  • Deprotection Cocktail: Prepare a deprotection solution of 50% TFA in DCM with 2.5% Triisopropylsilane (TIS) as a scavenger.

  • Cleavage: Treat the resin with the deprotection cocktail for 30 minutes at room temperature.[9][10]

    • Causality Note: While this condition will cleave the γ-Boc group, it is also strong enough to cleave the α-Boc group and potentially other acid-labile side-chain protecting groups (like t-butyl esters/ethers). This step is typically performed when the γ-amino group is the desired site for modification and other sensitive groups are absent or their deprotection is intended. For true orthogonality, a different side-chain protecting group on Dab (e.g., Alloc, Mtt) would be required if other Boc-protected residues must remain intact.[3][11]

  • Washing: Drain the TFA solution and wash the resin extensively with DCM (5x), followed by DMF (5x).

  • Neutralization: Neutralize the newly formed side-chain ammonium salt by washing with a solution of 10% diisopropylethylamine (DIEA) in DMF (2 x 5 minutes), followed by thorough DMF washes. The resin is now ready for side-chain modification.

Case Study: Design of Branched Antimicrobial Peptides

A key application of this building block is in the synthesis of branched or "dendrimeric" peptides. Many antimicrobial peptides exert their function through interactions with bacterial membranes. By creating branched structures, one can increase the local concentration of cationic and hydrophobic residues, often leading to enhanced antimicrobial potency.

Branched_Peptide Main_Chain ...-Lys-Gly-... | { (S)-Dab} |  ...-Ala-Resin Branch_Chain Arg-Leu-Arg-... |  NH Main_Chain:e->Branch_Chain:w caption Branched peptide via Dab side-chain.

Workflow:

  • Synthesize the main peptide backbone using standard Fmoc-SPPS.

  • Incorporate (S)-2,4-bis((tert-butoxycarbonyl)amino)butanoic acid at the desired branching point.

  • Complete the synthesis of the main chain.

  • Selectively deprotect the γ-amino group of the Dab residue using the TFA-based protocol described above.

  • Synthesize the branch peptide sequence starting from the newly exposed γ-amino group using standard Fmoc-SPPS cycles.

  • Perform the final cleavage from the resin and global deprotection of all side-chain protecting groups using a strong acid cocktail (e.g., TFA/TIS/Water 95:2.5:2.5).

This strategy allows for the creation of well-defined, multi-valent structures that would be challenging to produce through other means.

Conclusion and Future Perspectives

(S)-2,4-Bis((tert-butoxycarbonyl)amino)butanoic acid is a high-value chiral building block that offers medicinal chemists a strategic tool for introducing molecular complexity and control. Its capacity to serve as a latent branching point, protected by the well-understood and reliable Boc group, makes it an excellent choice for the synthesis of advanced peptidomimetics, cyclic peptides, and antibody-drug conjugate linkers. While the selective deprotection requires careful consideration of the overall protection scheme, its integration into established SPPS workflows is straightforward. As the demand for more sophisticated and potent therapeutics continues to grow, the strategic application of versatile building blocks like di-Boc-Dab will undoubtedly play a critical role in advancing the frontiers of drug discovery.

References

  • LifeTein. (2026, February 26). Unusual Amino Acids: 2,4-Diaminobutyric Acid (Dab). LifeTein Peptide Blog. [Link]

  • Kisfaludy, L., & Lőw, M. (1983). An Improved Preparation of N‐tert‐Butoxycarbonyl‐ and N‐Benzyloxy‐carbonyl‐(S)‐2,4‐diaminobutanoic Acids. Synthesis, 1983(1), 35-37. [Link]

  • Lam, P. L., Wu, Y., & Wong, K. L. (2022). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry, 20(13), 2615-2619. [Link]

  • Al-Sabi, A., & Al-Zoubi, M. (2023). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Pharmaceuticals, 16(11), 1599. [Link]

  • Singh, S., & Sharma, A. (2021). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 13(7), 1-3. [Link]

  • Verma, S., & Singh, S. K. (2015). Therapeutic importance of peptidomimetics in medicinal chemistry. Journal of Chemical and Pharmaceutical Research, 7(12), 841-849. [Link]

  • Chemistry Stack Exchange. (2025, December 29). Failure of selective Nα-Boc protection of diamino acids based on pKa difference. [Link]

  • Royal Society of Chemistry. (n.d.). Generic Methods for Monomer Synthesis. [Link]

  • Lam, P. L., Wu, Y., & Wong, K. L. (2022). Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. Organic & Biomolecular Chemistry, 20(13). [Link]

  • Organic Syntheses. (n.d.). tert-BUTOXYCARBONYL-L-PROLINE. [Link]

  • Lam, P. L., Wu, Y., & Wong, K. L. (2022, April 7). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. HKBU Scholars. [Link]

  • Belokon, Y. N., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4478. [Link]

  • Fields, G. B. (2001). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Current Protocols in Protein Science, Chapter 18, Unit 18.3. [Link]

  • Huang, H., et al. (2000). Synthesis and Evaluation of Peptidomimetics as Selective Inhibitors and Active Site Probes of Nitric Oxide Synthases. Journal of Medicinal Chemistry, 43(15), 2939-2949. [Link]

  • Mata, E. G. (2009). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Synthetic Communications, 39(1), 94-102. [Link]

  • Al-Gorably, A. M., et al. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews: Journal of Chemistry, 2(4), 1-15. [Link]

  • Kumar, A., et al. (2022). Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews, 16(2), 271-291. [Link]

  • Giraud, M., et al. (2010). DESIGNING PEPTIDOMIMETICS. UPCommons. [Link]

  • E. V. Sidorova, et al. (2022). Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid. Molecules, 27(10), 3108. [Link]

  • Silaev, A. B., & Trifonova, Z. P. (1966). Quantitative determination of alpha- and gamma-2,4-dinitrophenyl-isomers of alpha,gamma-diaminobutyric acid with an automatic amino acid analyzer as a method of studying N-alpha--N-gamma migration in peptides of alpha,gamma-diaminobutyric acid and polymyxin M. Journal of Chromatography, 24(1), 61-67. [Link]

  • Fang, H., et al. (2023). Synthesis And Biological Activity of Amide Derivatives Derived From Natural Product Waltherione F. Preprints.org. [Link]

  • Chowdhury, A., et al. (2022). Study of (α,n) reactions to determine the α-optical potential for γ-process. EPJ Web of Conferences, 271, 05001. [Link]

  • Eichrom. (n.d.). Neutron Shielding Materials. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing cleavage cocktails for peptides containing (S)-2,4-Bis((tert-butoxycarbonyl)amino)butanoic acid

Troubleshooting Guide: Optimizing Cleavage Cocktails for Peptides Containing (S)-2,4-Bis((tert-butoxycarbonyl)amino)butanoic acid Audience: Peptide Chemists, Process Scientists, and Drug Development Professionals System:...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide: Optimizing Cleavage Cocktails for Peptides Containing (S)-2,4-Bis((tert-butoxycarbonyl)amino)butanoic acid

Audience: Peptide Chemists, Process Scientists, and Drug Development Professionals System: Solid-Phase Peptide Synthesis (SPPS)

Mechanistic Insights: The Dual Challenge of Bis-Boc Dab Residues

Incorporating (S)-2,4-Bis((tert-butoxycarbonyl)amino)butanoic acid —commonly referred to as Boc-Dab(Boc)-OH —into a peptide sequence introduces unique vulnerabilities during the final global deprotection and resin cleavage step. As a Senior Application Scientist, I frequently see syntheses of polymyxin mimetics and cationic therapeutics fail at this exact stage due to two specific mechanistic traps:

  • The Carbocation Avalanche: Because both the α -amino and γ -amino groups are protected by tert-butoxycarbonyl (Boc) groups, a single Dab residue releases two equivalents of highly reactive tert-butyl cations during acidolysis. If the cleavage cocktail lacks sufficient nucleophilic scavenging capacity, these cations will rapidly alkylate electron-rich residues (Trp, Met, Cys, Tyr).

  • The Transpeptidation & Lactamization Trap: Once the γ -amino group of the Dab residue is deprotected, it becomes a potent internal nucleophile. As demonstrated in foundational studies on, exposing the free γ -amine to neutral or basic pH triggers an intramolecular attack on the adjacent α -peptide bond. This forms a 5-membered tetrahedral intermediate that resolves into either an iso-peptide bond (transpeptidation) or complete backbone cleavage via.

Dab_Cleavage_Pathways N1 Peptide containing Boc-Dab(Boc)-OH N2 TFA Cleavage (Releases 2x t-Butyl Cations) N1->N2 Acidic Conditions N3 Deprotected Dab Peptide (Free γ-amine) N2->N3 Optimized Scavengers (Reagent K) N4 Side Reaction 1: Alkylation of Trp/Met/Cys N2->N4 Poor Scavenging (Standard TFA) N5 Side Reaction 2: Transpeptidation / Lactamization N3->N5 Neutral/Basic pH (Nucleophilic Attack)

Fig 1: Mechanistic pathways of Dab(Boc) deprotection and associated side reactions during cleavage.

Quantitative Data: Cleavage Cocktail Comparison

To prevent electrophilic alkylation, the cleavage cocktail must be tailored to handle the doubled carbocation load. The table below summarizes the causality between scavenger selection and crude peptide recovery when synthesizing Dab-rich sequences.

Cleavage Cocktail FormulationScavenger CapacityDab Deprotection EfficiencyRisk of Trp/Met t-ButylationPost-Cleavage Peptide Recovery
Standard TFA (95% TFA, 2.5% TIPS, 2.5% H₂O)LowCompleteHigh (>30% adducts)Low
Reagent B (88% TFA, 5% Phenol, 5% TIPS, 2% H₂O)ModerateCompleteModerate (~15% adducts)Medium (~70%)
Reagent K (82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT)HighCompleteMinimal (<5% adducts)High (>85%)

Note: For peptides containing Boc-Dab(Boc)-OH alongside sensitive residues, Reagent K is the mandatory standard to ensure scientific integrity and high yields.

Frequently Asked Questions (Troubleshooting)

Q1: My crude LC-MS shows multiple peaks with +56 Da and +112 Da mass additions. How do I prevent this? A1: The +56 Da adduct corresponds to a single tert-butylation event, while +112 Da indicates double alkylation. This is a direct consequence of the two tert-butyl cations released per Boc-Dab(Boc)-OH residue. A standard cleavage cocktail lacks the nucleophilic capacity to neutralize this load. Solution: Switch immediately to Reagent K . The combination of highly nucleophilic scavengers (ethanedithiol and thioanisole) effectively quenches the tert-butyl cations via competitive alkylation before they can attack your peptide backbone.

Q2: My peptide mass is correct immediately after cleavage, but it degrades into two smaller fragments after lyophilization. What is happening? A2: You are observing autodecomposition via lactam formation. As detailed in, the deprotected γ -amino group of the Dab residue acts as an internal nucleophile. This reaction is strongly catalyzed by neutral or basic pH environments (e.g., dissolving the peptide in pure water or ammonium bicarbonate). Solution: You must maintain a strictly acidic environment during all post-cleavage steps. The γ -amine must remain protonated (as an ammonium ion, -NH₃⁺) to completely eliminate its nucleophilicity.

Q3: Can I reduce the TFA cleavage time to 45 minutes to minimize side reactions? A3: No. While reducing cleavage time is a common strategy for highly labile peptides, the steric hindrance around the bis-Boc protected Dab residue requires a minimum of 120 minutes in high-concentration TFA to ensure complete deprotection. Premature termination will result in +100 Da (incomplete Boc removal) impurities.

Validated Experimental Protocol: Optimized Cleavage & Acidic Workup

This self-validating protocol utilizes Reagent K for cleavage and mandates an acidic workup to prevent transpeptidation.

Step 1: Cocktail Preparation

  • In a fume hood, prepare fresh Reagent K : 82.5% Trifluoroacetic acid (TFA), 5% Phenol, 5% Water, 5% Thioanisole, and 2.5% Ethanedithiol (EDT) (v/v). Do not use cocktails older than 24 hours.

Step 2: Cleavage Reaction

  • Transfer the dry peptidyl-resin to a chemical-resistant cleavage vessel.

  • Add 10 mL of Reagent K per 1 gram of dry resin.

  • Agitate gently at room temperature (20–25°C) for exactly 120 minutes .

Step 3: Filtration and Precipitation

  • Filter the cleavage mixture through a fritted funnel directly into a 50 mL centrifuge tube containing 30 mL of ice-cold diethyl ether. (The peptide will precipitate instantly).

  • Centrifuge at 4000 rpm for 5 minutes at 4°C. Decant the supernatant carefully.

Step 4: Washing

  • Resuspend the peptide pellet in another 30 mL of ice-cold diethyl ether. Centrifuge and decant. Repeat this wash step one more time to remove residual scavengers and TFA.

Step 5: Acidic Dissolution (Critical Step)

  • Do not use neutral water. Immediately dissolve the dried peptide pellet in a solution of 10% Acetonitrile / 90% Water containing 0.1% TFA .

  • Causality: The 0.1% TFA ensures the local pH remains below 3.0, keeping the Dab γ -amine fully protonated and preventing lactam-driven backbone cleavage.

Step 6: Lyophilization & Storage

  • Flash-freeze the acidic peptide solution and lyophilize. Store the resulting powder at -20°C in a desiccator. Ensure all HPLC mobile phases used for subsequent purification also contain 0.1% TFA.

References
  • Blodgett, J. K., & Loudon, G. M. (1989). Direct cleavage versus transpeptidation in the autodecomposition of peptides containing 2,4-diaminobutanoic acid (DABA) and 2,3-diaminopropanoic acid (DAPA) residues. Specific cleavage of DAPA-containing peptides. Journal of the American Chemical Society, 111(17), 6813–6821.[Link]

  • Pinilla-Sánchez, A., et al. (2022). Mechanistic Investigations on N–Cα Bond Cleavages in Dibasic Peptides Containing Internal Lys and Arg Residues. Journal of the American Society for Mass Spectrometry, 33(8), 1464–1473.[Link]

  • Zong, Y., et al. (2023). Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis. IntechOpen.[Link]

Optimization

Technical Support Center: Optimizing (S)-2,4-Bis((tert-butoxycarbonyl)amino)butanoic Acid in Peptide Synthesis

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and answers to frequently asked questions regarding the use...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and answers to frequently asked questions regarding the use of (S)-2,4-Bis((tert-butoxycarbonyl)amino)butanoic acid—hereafter referred to as Boc-Dab(Boc)-OH—in solid-phase peptide synthesis (SPPS). Our goal is to equip you with the technical knowledge to overcome common challenges and significantly improve the overall yield and purity of your target peptides.

Introduction: Understanding the Challenges of Boc-Dab(Boc)-OH

Boc-Dab(Boc)-OH is a valuable non-canonical amino acid for introducing a reactive amine on the side chain, enabling subsequent modifications like cyclization or conjugation. However, its structure presents unique challenges in SPPS. The two bulky tert-butyloxycarbonyl (Boc) protecting groups create significant steric hindrance around the α-carbon, which can impede coupling reactions and lead to lower yields.[1] Furthermore, the di-amino nature of the backbone requires a robust and carefully optimized protocol to prevent common side reactions and ensure high-purity final products.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low coupling efficiency when using Boc-Dab(Boc)-OH?

Low coupling efficiency is the most common issue and typically stems from two sources:

  • Steric Hindrance: The two bulky Boc groups physically obstruct the activated carboxyl group from approaching the N-terminal amine of the growing peptide chain. This slows down reaction kinetics and can lead to incomplete coupling.[1]

  • Suboptimal Activation: Using standard coupling reagents that are not potent enough to overcome this steric barrier will result in low yields. Reagents like DCC/HOBt may be insufficient for this sterically demanding amino acid.[1]

Q2: Which coupling reagents are most effective for Boc-Dab(Boc)-OH?

For sterically demanding couplings, onium salt-based reagents are strongly recommended over standard carbodiimides.[1]

  • Uronium/Aminium Salts: HATU, HCTU, and HBTU are highly effective as they form reactive OAt- or OBt-esters that facilitate faster and more efficient reactions.[2] HATU is often considered the gold standard for difficult couplings due to its high reactivity and reduced risk of racemization.[1][2]

  • Phosphonium Salts: PyBOP and PyAOP are also excellent choices, known for their high reactivity and stability.[2]

Q3: What are the most common side reactions to watch for?

  • Deletion Sequences: This occurs when a coupling reaction is incomplete, and the subsequent amino acid is added to the unreacted N-terminus, resulting in a peptide missing the Boc-Dab(Boc)-OH residue.

  • Guanidinylation: If uronium/aminium-based reagents (like HATU or HBTU) are used in excess or without pre-activation, they can react with the unprotected N-terminus of the peptide, forming a non-extendable guanidine moiety that terminates the chain.[1][3]

  • Side-Chain Acylation: Although the side-chain amine is protected, incomplete deprotection of the Nα-Boc group in a previous cycle could lead to branching if not properly managed.[3]

Q4: How should I monitor the completion of the coupling reaction?

The qualitative Kaiser test (or ninhydrin test) is the most common and effective method for real-time monitoring of coupling completion on the solid support.[4]

  • Negative Result (Yellow/Clear Beads): Indicates the absence of free primary amines, signifying a complete coupling.

  • Positive Result (Blue/Purple Beads): Indicates the presence of unreacted N-terminal amines, requiring a second coupling step.

For quantitative analysis during method development, cleaving a small amount of resin and analyzing the peptide by HPLC and Mass Spectrometry (MS) is the most definitive approach.[5]

Troubleshooting Guides

Problem 1: Low Coupling Yield (Confirmed by Positive Kaiser Test or HPLC of Cleaved Sample)

A low coupling yield is the most frequent obstacle. The following decision tree can help diagnose and resolve the issue.

G start Start: Low Coupling Yield check_reagent Are you using an onium salt reagent (HATU, HCTU, PyBOP)? start->check_reagent switch_reagent Action: Switch to a more potent reagent like HATU. check_reagent->switch_reagent No check_equivalents Are you using sufficient equivalents of AA and coupling reagent? check_reagent->check_equivalents Yes switch_reagent->check_equivalents increase_equivalents Action: Increase to 3-4 eq. of Boc-Dab(Boc)-OH, HATU, and base. check_equivalents->increase_equivalents No check_time Is coupling time sufficiently long? check_equivalents->check_time Yes increase_equivalents->check_time extend_time Action: Extend coupling time to 2-4 hours or perform a second coupling. check_time->extend_time No check_solvent Are solvents (DMF/NMP) anhydrous and high-purity? check_time->check_solvent Yes extend_time->check_solvent use_fresh_solvent Action: Use fresh, anhydrous peptide synthesis grade solvents. check_solvent->use_fresh_solvent No success Yield Improved check_solvent->success Yes use_fresh_solvent->success

Caption: Troubleshooting flowchart for low coupling yield.

Problem 2: Side Product Formation Detected by HPLC-MS

The analysis of synthetic peptides often involves high-performance liquid chromatography (HPLC) combined with mass spectrometry (MS) to identify impurities.[6]

Table 1: Common Side Products and Their Identification

Observed Mass ChangeProbable IdentityCauseMitigation Strategy
-100 Da Deletion SequenceIncomplete coupling of Boc-Dab(Boc)-OH.Follow the troubleshooting guide for low coupling yield. Always perform a Kaiser test and recouple if necessary.[4]
+42 Da Guanidinylation of N-terminusReaction of excess uronium reagent (e.g., HBTU) with the free amine.Pre-activate the amino acid with the coupling reagent for 5-10 minutes before adding it to the resin.[3] Use in situ neutralization protocols.[7]
+56 Da t-Butylation of sensitive residues (Trp, Met, Cys)Reactive tert-butyl cations generated during TFA deprotection/cleavage re-attaching to nucleophilic side chains.[7]Use a scavenger cocktail during the final cleavage step. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[8][9]
Problem 3: Incomplete Deprotection of Boc Groups During Final Cleavage

The bulky Boc groups on Boc-Dab(Boc)-OH can sometimes be difficult to remove completely during the final cleavage from the resin.

  • Probable Cause: Insufficient exposure to trifluoroacetic acid (TFA) due to poor resin swelling, short cleavage time, or a mild cleavage cocktail. The use of strong acids like HF is also an option in Boc-SPPS but requires specialized equipment.[10][11]

  • Solution:

    • Ensure the peptide-resin is well-swollen in dichloromethane (DCM) before adding the TFA cleavage cocktail.

    • Extend the cleavage time from the standard 1-2 hours to 3-4 hours.

    • Use a robust cleavage cocktail. For most peptides, "Reagent B" (e.g., 88% TFA, 5% Phenol, 5% Water, 2% TIS) is effective.[12][13]

Key Experimental Protocols

Protocol 1: Recommended Coupling Workflow for Boc-Dab(Boc)-OH

This protocol uses HATU, a highly effective reagent for sterically hindered amino acids.[2]

G cluster_prep Preparation cluster_coupling Coupling Reaction cluster_qc Quality Control swell 1. Swell Resin in DMF (30 min) deprotect 2. Deprotect N-terminus (e.g., 20% Piperidine/DMF) swell->deprotect wash_dmf 3. Wash with DMF (5x) deprotect->wash_dmf preactivate 4. Pre-activate: Boc-Dab(Boc)-OH (3 eq) + HATU (2.9 eq) + DIPEA (6 eq) in DMF (5 min) wash_dmf->preactivate add_to_resin 5. Add activated mixture to resin preactivate->add_to_resin couple 6. Agitate for 2 hours at room temperature add_to_resin->couple kaiser 7. Perform Kaiser Test couple->kaiser result Result? kaiser->result recouple Recouple (Go to Step 5) result->recouple Positive wash_final Wash with DMF (3x) and DCM (3x) result->wash_final Negative

Caption: Recommended SPPS coupling workflow for Boc-Dab(Boc)-OH.

Protocol 2: Final Cleavage and Deprotection

This protocol is designed to efficiently cleave the peptide from the resin while simultaneously removing all Boc and other acid-labile side-chain protecting groups.

  • Resin Preparation: Wash the final peptide-resin thoroughly with DCM (3x) to remove residual DMF and dry it under vacuum for at least 1 hour.

  • Prepare Cleavage Cocktail: In a fume hood, prepare the cleavage cocktail. A standard and effective mixture is TFA/TIS/H₂O (95:2.5:2.5 v/v/v) .[8] TIS acts as a scavenger to trap reactive cations.[9]

  • Cleavage Reaction: Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether (at least 10x the volume of TFA).

  • Isolation: Collect the precipitated peptide by centrifugation, wash with cold ether (2x), and dry the final product under vacuum.

  • Analysis: Analyze the crude peptide using RP-HPLC and MS to confirm identity and purity.[14][15]

By implementing these optimized protocols and troubleshooting guides, researchers can confidently incorporate Boc-Dab(Boc)-OH into their synthetic peptides, leading to higher overall yields and purer products for their drug discovery and development efforts.

References

  • Almac. (n.d.). Analytical method development for synthetic peptide for purity and impurities content by UHPLC.
  • BioPharmaSpec. (2025, June 11). Managing Product-Related Impurities in Synthetic Peptides.
  • Boc-L-proline. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Polypeptide. (n.d.). Control Strategies for Synthetic Therapeutic Peptide APIs - Part I: Analytical Consideration.
  • Vertex AI Search. (2025, December 11). Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regulatory frameworks.
  • BenchChem. (2025). Optimizing coupling reagents for sterically hindered Boc-L-proline.
  • Grosse, S., Samonig, M., De Pra, M., & Steiner, F. (n.d.). Impurity profiling of the synthetic peptide LL-37 using high-performance liquid chromatography with combined UV and single quadrupole mass spectrometric detection.
  • BenchChem. (n.d.). TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization.
  • Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • BenchChem. (2025). Common side reactions with Boc-D-Lys-OH in peptide synthesis.
  • ACS Publications. (2025, February 23). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Katritzky, A. R., et al. (2007, July 20). Efficient peptide coupling involving sterically hindered amino acids. PubMed.
  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
  • Han, Y., et al. (n.d.). A cleavage cocktail for methionine-containing peptides. PubMed.
  • CDN. (n.d.). Cleavage Cocktail Selection.
  • PubMed. (n.d.). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group.
  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • National Institutes of Health. (n.d.). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Bibliomed. (2018, June 2). Side reactions in peptide synthesis: An overview.
  • Slideshare. (n.d.). Side reaction in peptide synthesis.
  • Semantic Scholar. (2006). Coupling efficiencies of amino acids in the solid phase synthesis of peptides.
  • AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • BenchChem. (2025). Technical Support Center: Boc-Dap-OH Coupling in Solid-Phase Peptide Synthesis (SPPS).
  • BenchChem. (2025, December). Application Note: Monitoring the Coupling Efficiency of Boc-Ser-OH in Solid-Phase Peptide Synthesis.
  • SpringerLink. (n.d.). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group.
  • IRIS. (2025, May 22). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
  • Wiley Online Library. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
  • ACS Publications. (2019, March 22). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry.

Sources

Troubleshooting

resolving solubility issues of (S)-2,4-Bis((tert-butoxycarbonyl)amino)butanoic acid in DMF

Created by: Gemini, Senior Application Scientist Welcome to the dedicated technical support guide for (S)-2,4-Bis((tert-butoxycarbonyl)amino)butanoic acid. This resource is designed for researchers, chemists, and drug de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Created by: Gemini, Senior Application Scientist

Welcome to the dedicated technical support guide for (S)-2,4-Bis((tert-butoxycarbonyl)amino)butanoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate and resolve common challenges encountered with this reagent, particularly concerning its solubility in Dimethylformamide (DMF). Our goal is to provide you with the expertise and practical solutions needed to ensure the smooth progress of your experimental work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and solubility of (S)-2,4-Bis((tert-butoxycarbonyl)amino)butanoic acid.

Q1: Why is my (S)-2,4-Bis((tert-butoxycarbonyl)amino)butanoic acid not dissolving well in DMF at room temperature?

(S)-2,4-Bis((tert-butoxycarbonyl)amino)butanoic acid possesses a dual chemical nature that can complicate its dissolution. The molecule contains a polar carboxylic acid group, which favors polar solvents, and two bulky, non-polar tert-butoxycarbonyl (Boc) protecting groups. These large, greasy Boc groups can hinder effective solvation by DMF, a polar aprotic solvent, leading to poor solubility, especially at higher concentrations. The crystalline nature of the solid material can also contribute to slow dissolution kinetics.

Q2: I observe a hazy or cloudy solution after initially dissolving the compound. What is happening?

A hazy or cloudy appearance, even after initial dissolution, often suggests that the solution is supersaturated or that the compound is on the verge of precipitating. This can be triggered by minor temperature fluctuations or the introduction of other reagents. The limited solvating power of pure DMF for this specific molecule is the likely underlying cause.

Q3: Is it safe to heat the mixture to improve solubility?

Gentle heating can be an effective method to increase the solubility of many organic compounds, including this one. However, caution is advised. Prolonged exposure to high temperatures can potentially lead to the degradation of the Boc-protecting groups, which are known to be sensitive to strong acid and high heat. It is recommended to warm the solution gently (e.g., to 30-40°C) and for the minimum time necessary.

Q4: Can I use a different solvent instead of DMF?

Yes, alternative solvents can be considered, depending on the requirements of your subsequent reaction steps. N-Methyl-2-pyrrolidone (NMP) is another polar aprotic solvent that often exhibits superior solvating properties for complex protected amino acids compared to DMF. A mixture of DMF with a co-solvent like Dichloromethane (DCM) might also be effective, although care must be taken to ensure the solvent system is compatible with your overall process.

Part 2: In-Depth Troubleshooting Guide

When standard dissolution methods fail, a more systematic approach is required. This guide provides a structured workflow to diagnose and resolve persistent solubility issues.

Troubleshooting Workflow Diagram

The following diagram outlines the logical progression for addressing solubility challenges with (S)-2,4-Bis((tert-butoxycarbonyl)amino)butanoic acid in DMF.

G cluster_0 Solubility Troubleshooting Workflow A Problem: Poor solubility of (S)-2,4-Bis((tert-butoxycarbonyl)amino)butanoic acid in DMF B Option 1: Physical Intervention A->B F Option 2: Chemical Modification A->F J Option 3: Solvent System Change A->J C Sonication B->C D Gentle Warming (30-40°C) B->D E Issue Resolved? C->E D->E E->F No M Proceed with Experiment E->M Yes G Add Non-Nucleophilic Base (e.g., DIPEA) F->G H Mechanism: Formation of highly soluble carboxylate salt G->H I Issue Resolved? G->I I->J No I->M Yes K Substitute DMF with NMP J->K L Use DMF/DCM co-solvent J->L K->M L->M

Caption: Troubleshooting workflow for solubility issues.

Problem: Complete Dissolution in DMF is Not Achieved
  • Potential Cause A: Insufficient Solvation of Boc Groups. The large, non-polar Boc groups require significant interaction with the solvent to overcome the crystal lattice energy of the solid.

  • Potential Cause B: Strong Intermolecular Hydrogen Bonding. In the solid state, the carboxylic acid groups can form strong hydrogen bonds, making it difficult for DMF molecules to penetrate and solvate individual molecules.

Solutions (In Order of Recommendation)
  • Chemical Modification: In Situ Salt Formation (Recommended)

    • Rationale: The most robust and widely accepted method for solubilizing protected amino acids in DMF for applications like peptide synthesis is to convert the carboxylic acid to its corresponding carboxylate salt. This is achieved by adding a non-nucleophilic base. The resulting ionic species is significantly more polar and readily dissolves in DMF.

    • Protocol:

      • Suspend the (S)-2,4-Bis((tert-butoxycarbonyl)amino)butanoic acid in the required volume of DMF.

      • While stirring, add a stoichiometric equivalent (typically 1.0 to 1.1 equivalents) of a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

      • Continue stirring at room temperature. Dissolution should occur rapidly, resulting in a clear solution.

    • Trustworthiness: This method is a standard practice in solid-phase peptide synthesis (SPPS) and is self-validating. The visual confirmation of a clear solution following the base addition confirms the formation of the soluble salt.

  • Physical Intervention: Sonication and Gentle Warming

    • Rationale: Sonication provides energy to break apart the solid lattice, increasing the surface area available for solvation. Gentle warming increases the kinetic energy of the solvent molecules, enhancing their ability to solvate the solute.

    • Protocol:

      • Place the vial containing the suspension in an ultrasonic bath and sonicate for 5-10 minute intervals.

      • If sonication alone is insufficient, warm the mixture to 30-40°C in a water bath while stirring.

      • Combine sonication and gentle warming for synergistic effects.

    • Expertise & Experience: This approach is often sufficient for lower concentrations. However, for high-concentration solutions required for synthesis, it may not achieve complete and stable dissolution, and the risk of precipitation upon cooling remains.

  • Solvent System Modification

    • Rationale: If the reaction chemistry allows, switching to a more powerful solvent or using a co-solvent can be a viable option.

    • Protocol:

      • NMP Substitution: Attempt to dissolve the compound in N-Methyl-2-pyrrolidone (NMP), which often has a higher dissolving power for large, protected amino acids.

      • Co-solvent System: Prepare a solvent mixture, for example, DMF/DCM (1:1 v/v), and attempt dissolution. The DCM can help solvate the non-polar Boc groups.

    • Authoritative Grounding: The choice of an appropriate solvent is critical and should be guided by established chemical principles and compatibility with subsequent reaction steps. Resources like the ACS Solvent Selection Guide can provide valuable context on solvent properties.

Part 3: Data and Protocols

Solubility Enhancement Data

The following table summarizes the expected outcomes of the different solubilization methods.

MethodReagent/ConditionExpected ObservationConcentration LimitNotes
Standard Pure DMF at 20-25°CSlow dissolution, potential for haze or suspensionLow to moderateNot recommended for high concentration solutions.
Physical Sonication / Gentle Warming (30-40°C)Improved dissolution rate, clearer solutionModerateRisk of precipitation upon cooling to room temperature.
Chemical DMF + 1.1 eq. DIPEARapid, complete dissolution to a clear solutionHighRecommended method. Forms a stable solution.
Solvent Change Pure NMP at 20-25°CGenerally better solubility than pure DMFModerate to HighEnsure NMP is compatible with your reaction.

References

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Comparative Guide to HPLC Method Validation for (S)-2,4-Bis((tert-butoxycarbonyl)amino)butanoic Acid Purity Assessment

Introduction: The Critical Role of Purity in Pharmaceutical Building Blocks In the landscape of modern drug development, the structural integrity and purity of chiral building blocks are paramount. (S)-2,4-Bis((tert-buto...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Pharmaceutical Building Blocks

In the landscape of modern drug development, the structural integrity and purity of chiral building blocks are paramount. (S)-2,4-Bis((tert-butoxycarbonyl)amino)butanoic acid, a protected derivative of (S)-2,4-diaminobutanoic acid, serves as a crucial intermediate in the synthesis of complex peptides and active pharmaceutical ingredients (APIs). The presence of even minute quantities of impurities—particularly its enantiomeric counterpart, process-related substances, or degradation products—can have profound implications for the safety, efficacy, and stability of the final drug product.

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the comprehensive purity assessment of this key intermediate. We will move beyond a simple recitation of protocols to explore the causality behind methodological choices, grounding our discussion in the rigorous framework of international regulatory guidelines. The objective is to equip researchers, analytical scientists, and drug development professionals with a robust, validated system for ensuring the quality of this critical raw material.

Understanding the Analytical Challenge: The Analyte and Its Impurities

A successful analytical method begins with a thorough understanding of the target molecule and its potential contaminants. (S)-2,4-Bis((tert-butoxycarbonyl)amino)butanoic acid presents a typical challenge for Boc-protected amino acids: it lacks a strong native chromophore, making high-sensitivity UV detection difficult, and its chirality demands a stereospecific separation technique.

Potential impurities can arise from various stages of the synthesis and storage process:[1][2]

  • Enantiomeric Impurity: The (R)-enantiomer.

  • Process-Related Impurities: Unreacted (S)-2,4-diaminobutanoic acid, mono-Boc protected intermediates, and byproducts from the reaction with di-tert-butyl dicarbonate ((Boc)₂O).[1][3]

  • Degradation Products: Resulting from hydrolysis of the Boc protecting groups or the ester linkage if it were a derivative.

This impurity profile necessitates an analytical method that is not only able to quantify the main peak (assay) but is also specific enough to separate and quantify these related substances.

Comparative Analysis of HPLC Methodologies

The choice of an HPLC method is a critical decision dictated by the analytical objectives. For (S)-2,4-Bis((tert-butoxycarbonyl)amino)butanoic acid, two primary strategies stand out, each with distinct advantages and trade-offs.

G cluster_0 Method Selection Logic Start Define Analytical Goal: Purity of (S)-2,4-Bis((Boc)amino)butanoic acid Decision1 Is Enantiomeric Purity the Primary Concern? Start->Decision1 Method1 Chiral RP-HPLC (Direct Method) Decision1->Method1 Yes Decision2 Is Trace-Level Impurity Quantitation Required? Decision1->Decision2 No Conclusion1 Optimal for routine QC, release testing, and stereospecific assay. Method1->Conclusion1 Method2 RP-HPLC with Pre-column Derivatization (Indirect Method) Conclusion2 Ideal for impurity profiling, reference standard characterization, and high-sensitivity needs. Method2->Conclusion2 Decision2->Method1 No Decision2->Method2 Yes

Caption: Decision tree for selecting an appropriate HPLC method.

Method 1: Chiral Reversed-Phase HPLC (RP-HPLC) with UV Detection

This approach is the most direct way to assess enantiomeric purity. By employing a Chiral Stationary Phase (CSP), the D- and L-enantiomers can be separated and quantified in a single run. Polysaccharide-based CSPs are particularly effective for the chiral separation of Boc-protected amino acids.[4][5]

  • Expertise & Experience: The key to success with this method lies in selecting the right CSP and mobile phase. The interactions governing separation on these columns (H-bonding, π-π interactions) are highly sensitive to the mobile phase composition, particularly the organic modifier and any additives like trifluoroacetic acid (TFA).[4] While direct, the lack of a strong chromophore necessitates detection at low wavelengths (e.g., 205-215 nm), which can lead to baseline noise and interference from mobile phase impurities. Therefore, using high-purity solvents is non-negotiable.

Method 2: RP-HPLC with Pre-column Derivatization and Fluorescence Detection

To overcome the sensitivity limitations of the direct UV method, a pre-column derivatization strategy can be employed. The analyte is reacted with a fluorescent tagging reagent, such as o-Phthalaldehyde (OPA) in the presence of a chiral thiol, or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC).[6][7] This creates highly fluorescent derivatives that can be easily separated on a standard (achiral) C18 column and detected with high sensitivity.

  • Expertise & Experience: The trustworthiness of this method hinges on the derivatization reaction itself. The reaction must be rapid, complete, and produce a single, stable derivative for each analyte without side products. The kinetics and yield can be highly dependent on pH, temperature, and reagent concentration. It is crucial to validate the derivatization step to ensure that the observed impurity profile is a true representation of the sample and not an artifact of the reaction.

Validation of a Chiral RP-HPLC Method: A Framework for Trustworthiness

The objective of method validation is to provide documented evidence that the procedure is suitable for its intended purpose.[8][9] We will now detail the validation of the Chiral RP-HPLC method, following the framework established by the International Council for Harmonisation (ICH) guideline Q2(R1) and the recently updated Q2(R2).[8][10][11][12][13]

G cluster_workflow HPLC Method Validation Workflow (ICH Q2) dev Method Development (Selectivity & Initial Parameters) spec Specificity / Selectivity (Peak Purity, Impurity Separation) dev->spec lin Linearity & Range spec->lin acc Accuracy (Recovery) spec->acc prec Precision (Repeatability & Intermediate) spec->prec lod_loq LOD & LOQ (Sensitivity) lin->lod_loq report Validation Report (Documentation) lin->report acc->lod_loq acc->report prec->lod_loq prec->report robust Robustness (Method Tolerance) lod_loq->robust robust->report

Caption: A typical workflow for HPLC method validation.

Validation Parameters and Experimental Protocols

The following protocols are designed to be a self-validating system, where the results of each test build upon the last to create a comprehensive picture of the method's performance.

1. Specificity (Selectivity)

  • Causality: This is the cornerstone of any purity method. We must prove that the signal we measure for our analyte is free from interference from impurities, degradants, or matrix components.

  • Protocol:

    • Prepare individual solutions of the (S)-analyte, the (R)-enantiomer, and any known process-related impurities.

    • Inject each solution to determine its individual retention time.

    • Prepare a spiked solution containing the (S)-analyte and all potential impurities at a relevant concentration (e.g., analyte at 100%, impurities at 0.5-1.0%).

    • Analyze the spiked solution to confirm baseline resolution between all peaks. The resolution factor (Rs) between the analyte and the closest eluting peak should be >1.5.

    • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the analyte. Analyze the stressed samples to ensure that all degradation products are resolved from the main peak. A Photodiode Array (PDA) detector is invaluable here for assessing peak purity.

2. Linearity

  • Causality: Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector's response. This relationship is what allows for accurate quantitation.

  • Protocol:

    • Prepare a stock solution of the (S)-analyte reference standard.

    • Create a series of at least five calibration standards by diluting the stock solution. For an assay, this range should typically cover 50% to 150% of the target analytical concentration.

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

    • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be minimal.

3. Accuracy

  • Causality: Accuracy measures the closeness of the experimental value to the true value. It confirms that the method is free from systemic bias.

  • Protocol:

    • Prepare a placebo or a sample matrix known to be free of the analyte.

    • Spike the matrix with the analyte reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three independent samples at each concentration level.

    • Analyze the samples and calculate the percentage recovery for each.

    • The mean recovery should be within 98.0% to 102.0%.

4. Precision

  • Causality: Precision assesses the degree of scatter between a series of measurements. It is a measure of random error and indicates the method's reproducibility.

  • Protocol:

    • Repeatability (Intra-assay):

      • Prepare six independent test samples of the analyte at 100% of the target concentration.

      • Analyze all six samples on the same day, with the same analyst, on the same instrument.

      • Calculate the Relative Standard Deviation (RSD) of the results. The acceptance criterion is typically RSD ≤ 1.0%.

    • Intermediate Precision:

      • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

      • Compare the results from both sets of experiments. The RSD across all 12 measurements should typically be ≤ 2.0%.

5. Limit of Quantitation (LOQ)

  • Causality: The LOQ is the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. This is critical for the analysis of impurities.

  • Protocol:

    • Determine the approximate LOQ by serially diluting a standard solution until the signal-to-noise ratio is approximately 10:1.

    • Prepare a sample at this concentration and inject it six times.

    • The precision (RSD) at the LOQ should be ≤ 10%.

6. Robustness

  • Causality: Robustness testing demonstrates the method's reliability during normal use by showing its capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

    • Typical variations include:

      • Mobile phase composition (e.g., ±2% organic modifier).

      • Column temperature (e.g., ± 5°C).

      • Flow rate (e.g., ± 0.1 mL/min).

      • Mobile phase pH (e.g., ± 0.2 units).

    • Evaluate the effect on system suitability parameters like retention time, resolution, and peak asymmetry. The results should remain within acceptance criteria.

Data Presentation: Summarized Validation Results

The following tables present hypothetical but realistic data from the validation of a chiral RP-HPLC method.

Table 1: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
50.0498,500
75.0751,200
100.01,002,100
125.01,249,800
150.01,503,500
Result r² = 0.9998

Table 2: Accuracy (Recovery) Data

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL, mean n=3)Recovery (%)
80%80.079.699.5%
100%100.0100.3100.3%
120%120.0119.499.5%
Result Mean Recovery = 99.8%

Table 3: Precision Data

Precision TypeParameterResultAcceptance Criteria
Repeatability RSD (n=6)0.45%≤ 1.0%
Intermediate RSD (n=12)0.82%≤ 2.0%

Conclusion and Authoritative Recommendations

This guide has outlined a comprehensive framework for the validation of an HPLC method for assessing the purity of (S)-2,4-Bis((tert-butoxycarbonyl)amino)butanoic acid. The choice between a direct chiral RP-HPLC method and an indirect derivatization-based method depends on the specific analytical goal.

  • For routine quality control and release testing , where enantiomeric purity and assay are the primary objectives, the validated Chiral RP-HPLC method is robust, direct, and fit for purpose.[4] Its simplicity makes it ideal for high-throughput environments.

  • For in-depth impurity profiling, reference material characterization, or when trace-level sensitivity is paramount , the RP-HPLC method with pre-column derivatization offers superior performance.[6] While more complex, the enhanced sensitivity can be critical during process development and for ensuring the highest possible material quality.

Ultimately, a well-validated analytical method is not merely a procedural requirement; it is a fundamental component of scientific integrity and a critical tool in the development of safe and effective medicines. The principles and protocols described herein provide a reliable pathway to achieving that standard.

References

  • BenchChem. (n.d.). Identifying and removing impurities from Boc-D-4-aminomethylphe(Boc) synthesis.
  • SCIRP. (n.d.). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. Scientific Research Publishing.
  • Holzgrabe, U., Nap, C. J., Beyer, T., & Almeling, S. (2010). Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine.
  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • U.S. Food and Drug Administration. (2025).
  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • European Medicines Agency. (2023). ICH Q2(R2)
  • European Medicines Agency. (2022). ICH guideline Q2(R2)
  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • U.S. Food and Drug Administration. (2015).
  • European Compliance Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
  • Scilit. (n.d.).
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
  • U.S. Food and Drug Administration. (2022).
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • European Medicines Agency. (2023).
  • ResearchGate. (n.d.). ICH Q2(R1)
  • European Medicines Agency. (2024). ICH Q2(R2)
  • Sigma-Aldrich. (n.d.). Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC.
  • BOC Sciences. (2025). Amino Acid Analysis by HPLC.
  • BOC Sciences. (n.d.). A Comprehensive Guide to Amino Acid Analysis Methods and Protocols.
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Agilent Technologies, Inc. (2010). Analysis of Amino Acids by HPLC.
  • AltaBioscience. (n.d.).
  • MDPI. (2025). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS.
  • ResearchGate. (n.d.). Validation of high-performance liquid chromatography methods for pharmaceutical analysis.
  • Lab Manager. (2025).
  • BenchChem. (n.d.). A Comparative Guide to HPLC Analysis of tert-Butoxycarbonyl-D-valine Purity.
  • PubChem. (n.d.). 4-(((Tert-butoxy)carbonyl)amino)butanoic acid.
  • ChemScene. (n.d.). (S)-2-((tert-Butoxycarbonyl)amino)-4-cyclopropylbutanoic acid.
  • Hebei Boze Chemical Co., Ltd. (2023). BOC deprotection.
  • Sigma-Aldrich. (n.d.). (R)-2-Amino-4-((tert-butoxycarbonyl)amino)butanoic acid.
  • ResearchGate. (2018). What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds?.
  • BLDpharm. (n.d.). (2S)-4-(Aminooxy)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid.
  • BOC-ON. (n.d.). [2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile].
  • Santa Cruz Biotechnology. (n.d.). 2-[(tert-Butoxycarbonyl)amino]butanoic acid.
  • Food and Agriculture Organization of the United Nations. (n.d.). HPLC Method for Flavourings.
  • National Institute of Standards and Technology. (n.d.). Butanoic acid, 2,4-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester. NIST Chemistry WebBook.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2,4-D.
  • ResearchGate. (2026). AMINO ACIDS ANALYSIS BY RP-HPLC AND DERIVATIZATION WITH 6-AMINOQUINOLYL-N-HYDROXYSUCCNIMIDYL CARBAMATE (AQC) USING BOVINE SERUM ALBUMIN (BSA)

Sources

Comparative

comparing coupling efficiency of (S)-2,4-Bis((tert-butoxycarbonyl)amino)butanoic acid and Boc-Orn(Boc)-OH

An in-depth technical analysis for researchers and drug development professionals comparing the coupling dynamics, steric profiles, and optimization strategies for two critical diamino acid building blocks. The Challenge...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers and drug development professionals comparing the coupling dynamics, steric profiles, and optimization strategies for two critical diamino acid building blocks.

The Challenge of Non-Proteinogenic Diamino Acids in Peptide Synthesis

The incorporation of non-proteinogenic basic amino acids is a cornerstone strategy in the development of antimicrobial peptides (e.g., polymyxins), cyclic peptidomimetics, and targeted protein degraders[1]. Two frequently utilized building blocks are (S)-2,4-Bis((tert-butoxycarbonyl)amino)butanoic acid (commonly known as Boc-Dab(Boc)-OH) and Boc-Orn(Boc)-OH (Ornithine).

Despite their structural similarity—differing by only a single methylene group in their aliphatic side chains—these two derivatives exhibit drastically different coupling efficiencies during Solid-Phase Peptide Synthesis (SPPS). Understanding the mechanistic causality behind these differences is critical for preventing sequence deletions, minimizing costly double-couplings, and maximizing overall crude yield.

Mechanistic Causality: Steric Hindrance vs. Lactamization Kinetics

The coupling efficiency of an amino acid is dictated by the competition between the desired intermolecular attack (by the resin-bound amine) and undesired intramolecular side reactions.

The Proximity Effect and Steric Shielding

Boc-Dab(Boc)-OH possesses a 2-carbon side chain ( γ -amine), whereas Boc-Orn(Boc)-OH features a 3-carbon side chain ( δ -amine). When fully protected, the bulky tert-butoxycarbonyl (Boc) groups on the side chains occupy significant spatial volume. In Boc-Dab(Boc)-OH, the proximity of the γ -Boc group to the α -carboxyl creates a dense steric shield. This steric crowding physically impedes the approach of the resin-bound N-terminal amine, slowing down the rate of the desired intermolecular peptide bond formation.

Intramolecular Lactamization (The Critical Failure Pathway)

The most detrimental factor affecting Dab derivatives is their kinetic susceptibility to intramolecular cyclization[2]. Upon activation of the α -carboxyl group (e.g., forming an active ester via DIC/HOBt or HATU), the molecule becomes highly electrophilic.

  • Dab Derivatives: The spatial arrangement of the γ -position strongly favors the rapid formation of a 5-membered lactam ring. This intramolecular side reaction outcompetes the slower, sterically hindered intermolecular coupling, rapidly consuming the activated Boc-Dab(Boc)-OH monomer before it can couple to the peptide chain[2].

  • Orn Derivatives: Ornithine derivatives must form a 6-membered lactam ring. According to Baldwin's rules and ring-strain kinetics, 6-membered ring formation is significantly slower than 5-membered ring formation under standard coupling conditions. Consequently, Boc-Orn(Boc)-OH remains stable in its activated form long enough to achieve high-yielding intermolecular coupling[3].

Mechanism cluster_Dab Boc-Dab(Boc)-OH Pathway cluster_Orn Boc-Orn(Boc)-OH Pathway Start Activated Amino Acid (Boc-Dab/Orn-OAct) Dab_Lactam Rapid Intramolecular Attack (5-Membered Ring) Start->Dab_Lactam Kinetic Favorability Orn_Coupling Intermolecular Attack by Resin-Bound Amine Start->Orn_Coupling Less Steric Hindrance Dab_Result High Lactamization Low Coupling Efficiency Dab_Lactam->Dab_Result Orn_Result High Peptide Yield (6-Membered Ring Disfavored) Orn_Coupling->Orn_Result

Figure 1: Competing mechanistic pathways during the activation of Dab versus Orn building blocks.

Quantitative Comparison of Coupling Dynamics

To guide synthetic planning, the following table summarizes the divergent performance metrics of these two building blocks under standard SPPS conditions.

Property(S)-2,4-Bis((Boc)amino)butanoic acid (Dab)Boc-Orn(Boc)-OH
Side-Chain Length 2 carbons ( γ -amine)3 carbons ( δ -amine)
Steric Hindrance at α -Carbon HighModerate
Primary Side Reaction Rapid 5-membered lactamizationSlow 6-membered lactamization
Typical Single-Coupling Yield Low to Moderate (<70% without optimization)High (>95% under standard conditions)
Recommended Coupling Strategy Preincubation-free, DEPBT or DIC/OxymaStandard (HATU/DIEA or DIC/HOBt)

Experimental Workflow: Overcoming Dab Lactamization

Because Boc-Dab(Boc)-OH is rapidly consumed by lactamization if left in an activated state, traditional protocols that involve "pre-activating" the amino acid in a vial before adding it to the resin will result in near-total coupling failure[2].

To achieve >98% coupling efficiency with Boc-Dab(Boc)-OH, you must employ a Preincubation-Free Protocol . This ensures the active ester is generated in the presence of the nucleophilic resin-bound amine, allowing the intermolecular reaction to compete effectively against cyclization.

Self-Validating Preincubation-Free Protocol

Note: This protocol utilizes DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one), which has been shown to mediate the coupling of lactamization-prone amino acids with superior efficiency compared to uronium reagents like HATU[2].

Step 1: Resin Preparation & Deprotection

  • Swell the peptide-resin (e.g., PAM or Merrifield resin for Boc-SPPS) in Dichloromethane (DCM) for 20 minutes.

  • Deprotect the N-terminal Boc group using 50% Trifluoroacetic acid (TFA) in DCM for 1 × 5 min, then 1 × 20 min.

  • Wash thoroughly with DCM (3x) and Dimethylformamide (DMF) (3x).

  • Neutralize the resin salt by treating with 10% N,N-Diisopropylethylamine (DIEA) in DMF for 2 × 5 min. Wash with DMF (3x).

Step 2: Preincubation-Free Coupling

  • Weigh 4.0 equivalents of Boc-Dab(Boc)-OH and 4.0 equivalents of DEPBT as dry powders.

  • Dissolve the powders in a minimal volume of anhydrous DMF (approx. 0.1 M concentration).

  • Critical Causality Step: Do not add base to this vial. Transfer the unactivated mixture directly to the reaction vessel containing the neutralized resin.

  • Immediately add 8.0 equivalents of DIEA directly to the resin slurry to initiate activation in situ.

  • Agitate vigorously for 2 hours at room temperature.

Step 3: In-Process Validation

  • Drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).

  • Perform a Kaiser (Ninhydrin) test.

    • If the beads are colorless/yellow: Coupling is complete.

    • If the beads are blue: Lactamization outcompeted the coupling. Proceed immediately to a double-coupling using the exact same preincubation-free method.

  • Orthogonal Verification: Perform a microcleavage of 5 mg of resin using HF or a suitable TFA cocktail (if transitioning to Fmoc chemistry), and analyze via LC-MS to confirm the addition of the +100 Da (Dab residue mass) without deletion sequences.

Protocol S1 1. Resin Preparation Swell resin & deprotect N-terminal amine S2 2. Preincubation-Free Mixture Combine Boc-AA-OH & DEPBT (No Base) S1->S2 S3 3. In Situ Activation Add mixture to resin, then add DIEA immediately S2->S3 S4 4. In-Process Validation Perform Kaiser (Ninhydrin) Test S3->S4 S5 5. Microcleavage & LC-MS Verify mass of target peptide S4->S5 Negative (Complete) S6 Double Coupling Repeat Steps 2-3 with fresh reagents S4->S6 Positive (Incomplete) S6->S4

Figure 2: Optimized preincubation-free coupling workflow for sterically hindered, lactamization-prone amino acids.

Summary

While Boc-Orn(Boc)-OH behaves predictably and couples efficiently under standard base-mediated activation conditions, (S)-2,4-Bis((tert-butoxycarbonyl)amino)butanoic acid requires strict kinetic control. By eliminating pre-activation times and utilizing specialized coupling reagents like DEPBT, researchers can successfully bypass the rapid 5-membered lactamization pathway and achieve high-purity incorporation of Dab residues.

References

  • Lam, P.-L., Wu, Y., & Wong, K.-L. (2022). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Organic & Biomolecular Chemistry, 20(13), 2601-2604.[Link]

  • Foden, C. S., et al. (2023). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. Journal of the American Chemical Society.[Link]

  • Jiang, Y., et al. (2024). Identification of Boc2Lys-Linked Ethacrynic Acid and Its Analogues As Efficient Glutathione S-Transferase Degraders. Journal of Medicinal Chemistry.[Link]

Sources

Validation

mass spectrometry fragmentation comparison of (S)-2,4-Bis((tert-butoxycarbonyl)amino)butanoic acid

As a Senior Application Scientist specializing in mass spectrometry and peptide chemistry, I frequently design analytical workflows to characterize non-proteinogenic amino acids and their protected derivatives. (S)-2,4-B...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in mass spectrometry and peptide chemistry, I frequently design analytical workflows to characterize non-proteinogenic amino acids and their protected derivatives. (S)-2,4-Bis((tert-butoxycarbonyl)amino)butanoic acid—commonly referred to as Boc-Dab(Boc)-OH —is a critical building block in the synthesis of polymyxins, antimicrobial peptides, and peptidomimetics.

To ensure robust detection and structural confirmation during drug development, it is essential to understand the exact gas-phase dissociation mechanics of this molecule. This guide objectively compares the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation profile of Boc-Dab(Boc)-OH against two highly relevant structural alternatives: Fmoc-Dab(Boc)-OH (differing in the α -amine protecting group) and Boc-Orn(Boc)-OH (a higher homolog differing by one methylene group in the side chain).

Mechanistic Principles of Fragmentation

To optimize an MS/MS method, one must first understand the causality behind the fragmentation pathways. The dissociation of gas-phase cations containing tert-butylcarbamate (Boc) groups is not a random shattering of the molecule; it is a highly predictable, kinetically driven process[1].

The Boc Cleavage Mechanism: When Boc-Dab(Boc)-OH is ionized via ESI in positive mode, protonation preferentially occurs at the carbamate carbonyl oxygen or the most basic nitrogen. Upon collision-induced dissociation (CID), the molecule undergoes a two-step elimination:

  • Loss of Isobutylene (-56 Da): The cleavage of the t-butyl C–O bond is accompanied by the kinetically preferred migration of a t-butyl hydrogen atom to the carbamate carbonyl. This yields an intermediate ion and neutral 2-methylpropene (isobutylene)[1].

  • Loss of Carbon Dioxide (-44 Da): The resulting intermediate requires further proton migration to overcome energy barriers, ultimately expelling CO 2​ [1].

Because Boc-Dab(Boc)-OH possesses two Boc groups, this 100 Da loss (56 Da + 44 Da) occurs sequentially, leading to a total neutral loss of 200 Da from the precursor ion.

Comparison with Fmoc and Homologs:

  • Fmoc-Dab(Boc)-OH: The 9-fluorenylmethyloxycarbonyl (Fmoc) group fragments through a different mechanism—typically a β -elimination resulting in the loss of dibenzofulvene (178 Da) and CO 2​ (44 Da), yielding a characteristic 222 Da neutral loss[2]. The MS/MS spectra of Fmoc derivatives are dominated by these massive losses, which can sometimes suppress the lower-mass backbone sequence ions[3].

  • Boc-Orn(Boc)-OH: Ornithine contains three methylene (-CH 2​ -) groups in its side chain compared to diaminobutyric acid's (Dab) two[4]. While the Boc-loss mechanism remains identical, the absolute m/z of all backbone-retaining fragments shifts by +14.015 Da.

Comparative Fragmentation Data

The quantitative data below summarizes the expected precursor ions and diagnostic product ions for Boc-Dab(Boc)-OH and its alternatives.

Table 1: Precursor and Key Product Ions (ESI+ Mode)

CompoundChemical FormulaPrecursor [M+H]+ Primary Neutral Losses (Da)Diagnostic Product Ions (m/z)
Boc-Dab(Boc)-OH C 14​ H 26​ N 2​ O 6​ 319.19-56, -100, -156, -200263.19, 219.19, 163.19, 119.19, 101.19
Fmoc-Dab(Boc)-OH C 24​ H 28​ N 2​ O 6​ 441.20-56, -100, -178, -222385.20, 341.20, 263.13, 219.13, 179.08
Boc-Orn(Boc)-OH C 15​ H 28​ N 2​ O 6​ 333.20-56, -100, -156, -200277.20, 233.20, 177.20, 133.20, 115.20

Note: The m/z 179.08 ion in the Fmoc derivative corresponds to the stable dibenzofulvene cation, a hallmark of Fmoc fragmentation.

Table 2: Collision Energy (CE) Optimization for Boc-Dab(Boc)-OH

Target Fragmentm/zOptimal CE (eV)Mechanistic Rationale
[M+H−C4​H8​]+ 263.1910 - 15Low-energy cleavage of the t-butyl C-O bond.
[M+H−Boc]+ 219.1915 - 20Subsequent loss of CO 2​ following isobutylene elimination.
[M+H−2Boc]+ 119.1925 - 30Complete deprotection of both α and γ amino groups.
[Dab+H−H2​O]+ 101.1935 - 40Backbone cleavage (loss of water from the carboxylic acid).

Visualizing the Fragmentation Pathway

The sequential dissociation of Boc-Dab(Boc)-OH is a highly reliable diagnostic tool. The pathway below illustrates the step-by-step degradation of the molecule in the collision cell.

FragmentationPathway A Boc-Dab(Boc)-OH [M+H]+ m/z 319.19 B Intermediate 1 [M+H - 56]+ m/z 263.19 A->B - Isobutylene (56 Da) C Deprotected Amine 1 [M+H - 100]+ m/z 219.19 B->C - CO2 (44 Da) D Intermediate 2 [M+H - 156]+ m/z 163.19 C->D - Isobutylene (56 Da) E Fully Deprotected Dab [M+H - 200]+ m/z 119.19 D->E - CO2 (44 Da) F Backbone Cleavage (-H2O) m/z 101.19 E->F - H2O (18 Da)

Caption: Sequential CID fragmentation pathway of protonated Boc-Dab(Boc)-OH showing characteristic neutral losses.

Experimental Workflow: Self-Validating Protocol

To ensure absolute trustworthiness in your analytical data, the following LC-MS/MS protocol is designed as a self-validating system. By monitoring the transition from m/z 319.2 219.2 (first Boc loss) alongside 319.2 119.2 (second Boc loss), you inherently verify both the identity of the molecule and the efficiency of the collision cell.

Step 1: Sample Preparation

  • Dissolve Boc-Dab(Boc)-OH standard in 100% LC-MS grade Methanol to a stock concentration of 1 mg/mL.

  • Dilute to a working concentration of 10 µg/mL using 50% Methanol / 50% Water containing 0.1% Formic Acid. Causality: Formic acid ensures complete protonation of the molecule prior to ESI, maximizing the [M+H]+ precursor yield.

Step 2: UHPLC Separation

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 minutes. Flow rate: 0.4 mL/min. Causality: The high hydrophobicity of the two Boc groups will cause the molecule to elute later in the gradient (typically >60% B). The gradient ensures separation from any prematurely deprotected impurities.

Step 3: Mass Spectrometry (ESI-MS/MS) Parameters

  • Ionization Mode: Positive ESI.

  • Capillary Voltage: 3.0 - 3.5 kV.

  • Desolvation Temperature: 350°C.

  • Collision Energy (CE) Ramp: Program a CE ramp from 15 eV to 35 eV. Causality: A static CE will either under-fragment (yielding only the -56 Da ion) or over-fragment (destroying the intermediate ions). Ramping ensures the entire fragmentation pathway is captured in a single MS2 scan.

LCMSWorkflow N1 Sample Prep (10 µg/mL in 0.1% FA) N2 UHPLC Separation (C18, 5-95% B Gradient) N1->N2 N3 ESI(+) Ionization (Capillary: 3.5 kV) N2->N3 N4 CID Fragmentation (CE Ramp: 15-35 eV) N3->N4 N5 Data Analysis (Extract m/z 119.2) N4->N5

Caption: Standardized LC-MS/MS experimental workflow for analyzing Boc-protected amino acids.

Analytical Recommendations

When choosing between these derivatives for solid-phase peptide synthesis (SPPS) or analytical tracking:

  • Opt for Boc-Dab(Boc)-OH if your downstream MS/MS analysis requires clear, stepwise fragmentation. The sequential 100 Da losses provide an unambiguous isotopic and mass signature.

  • Be cautious with Fmoc-Dab(Boc)-OH in MS/MS-heavy workflows. The massive 222 Da loss of the Fmoc group dominates the collision cell energy, often suppressing the lower-intensity ions needed to sequence the rest of the peptide[3].

  • Differentiating Dab from Ornithine: If your sample might contain both Boc-Dab(Boc)-OH and Boc-Orn(Boc)-OH, rely on the exact mass of the fully deprotected fragment ( [M+H−200]+ ). Dab will yield m/z 119.19, whereas Ornithine will yield m/z 133.20. High-resolution mass spectrometry (HRMS) easily resolves this 14 Da difference.

References

  • Title: Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry Source: PubMed / National Institutes of Health (NIH) URL: [Link]

  • Title: Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening Source: PubMed Central (PMC) / National Institutes of Health (NIH) URL: [Link]

  • Title: Side Chain Driven Mass Spectral Fragmentation of Lys Containing Peptides: C α -CO Bond Cleavage in Xxx-Lys-Xxx Sequences Source: Journal of the American Society for Mass Spectrometry / ACS Publications URL: [Link]

Sources

Comparative

chiral chromatography for determining enantiomeric excess of (S)-2,4-Bis((tert-butoxycarbonyl)amino)butanoic acid

Executive Summary Determining the enantiomeric excess (ee) of (S)-2,4-Bis((tert-butoxycarbonyl)amino)butanoic acid (Boc-Dab(Boc)-OH) presents unique chromatographic challenges. As a critical non-proteinogenic amino acid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Determining the enantiomeric excess (ee) of (S)-2,4-Bis((tert-butoxycarbonyl)amino)butanoic acid (Boc-Dab(Boc)-OH) presents unique chromatographic challenges. As a critical non-proteinogenic amino acid building block used in advanced peptide synthesis, its chiral purity directly impacts the efficacy and safety of downstream therapeutics. This guide objectively compares the performance of leading Chiral Stationary Phases (CSPs) and provides field-proven, self-validating methodologies for accurate ee determination.

Mechanistic Causality in Chiral Recognition

To develop a robust separation method, we must first analyze the structural causality of the analyte. Boc-Dab(Boc)-OH possesses three defining features that dictate its chromatographic behavior:

  • Bulky Protecting Groups: Two tert-butoxycarbonyl (Boc) groups create significant steric bulk.

  • Hydrogen Bonding Potential: The carbamate linkages act as both hydrogen bond donors (NH) and acceptors (C=O).

  • Free Carboxylic Acid: The acidic moiety (pKa ~ 4.0) is prone to ionization, which can lead to severe peak tailing via secondary interactions with residual silanols on the silica support.

Because of these features, successful chiral recognition relies on a three-point interaction model (steric fit, hydrogen bonding, and dipole-dipole stacking) within the chiral cavities of the stationary phase. Furthermore, the mobile phase must incorporate an acidic modifier (e.g., 0.1% Trifluoroacetic acid, TFA) to suppress the ionization of the carboxylic acid, thereby ensuring sharp, symmetrical peaks.

ChiralMechanism A Boc-Dab(Boc)-OH Analyte C Hydrogen Bonding (Carbamate & COOH) A->C D Steric Inclusion (Bulky Boc Groups) A->D E Dipole-Dipole Stacking A->E B Chiral Stationary Phase (e.g., Amylose/Teicoplanin) B->C B->D B->E F Transient Diastereomeric Complexes C->F D->F E->F G Enantiomeric Resolution (ee Determination) F->G

Three-point chiral recognition mechanism for Boc-Dab(Boc)-OH enantiomeric resolution.

Comparative Analysis of Chiral Stationary Phases (CSPs)

Based on the structural profile of N-Boc-amino acids, three classes of CSPs offer distinct advantages[1].

  • Polysaccharide-Based CSPs (e.g., Chiralpak AD-H): Utilizing derivatized amylose or cellulose, these columns provide highly versatile chiral cavities. They excel in Normal Phase (NP) conditions and are generally considered the gold standard for bulky N-Boc derivatives due to their high resolution capacity.

  • Macrocyclic Glycopeptide CSPs (e.g., Chirobiotic T): Based on teicoplanin, these columns operate highly efficiently in Reversed-Phase (RP) modes. They demonstrate unique selectivity for racemates with an acidic chiral center and N-blocked amino acids.

  • Zwitterionic CSPs (e.g., Chiralpak ZWIX): Derived from cinchona alkaloids, these columns utilize a double ion-pairing mechanism. They are highly effective for amino acids and their N-derivatives, particularly when LC-MS compatibility is required[2].

Table 1: Quantitative Performance Comparison for N-Boc Amino Acid Separations
Chiral Stationary Phase (CSP)Separation ModeRepresentative ColumnTypical Resolution ( Rs​ )Peak Asymmetry ( Tf​ )Mobile Phase Compatibility
Polysaccharide (Amylose) Normal PhaseChiralpak AD-H> 2.51.1 - 1.3Hexane / Isopropanol / TFA
Macrocyclic Glycopeptide Reversed PhaseChirobiotic T1.8 - 2.21.2 - 1.5Water / Acetonitrile / TFA
Zwitterionic (Cinchona) Polar OrganicChiralpak ZWIX(+)> 2.01.1 - 1.2Methanol / ACN / Formic Acid

Self-Validating Experimental Protocols

A scientifically rigorous protocol must be self-validating. This means the system's ability to resolve the enantiomers must be proven prior to analyzing the target sample by utilizing a System Suitability Test (SST) with a racemic standard.

Because Boc-Dab(Boc)-OH lacks a strong aromatic chromophore, UV detection must be performed at a low wavelength (typically 210 nm). Consequently, all mobile phase solvents must have low UV cutoffs (e.g., HPLC-grade Hexane, Isopropanol, Water, and Acetonitrile).

Protocol A: Normal Phase Polysaccharide Method (Primary Recommendation)

This method leverages the deep chiral cavities of the amylose backbone, providing maximum resolution for the bulky Boc groups.

  • Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Mix Hexane and Isopropanol (IPA) in an 85:15 (v/v) ratio. Add 0.1% Trifluoroacetic acid (TFA). Causality note: TFA is strictly required to keep the free -COOH protonated, preventing peak tailing. Degas thoroughly.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C (Strict thermostatic control is required as chiral recognition is an enthalpy-driven process).

    • Detection: UV at 210 nm.

  • System Suitability Test (SST): Inject 10 µL of a 1.0 mg/mL racemic standard of (RS)-Boc-Dab(Boc)-OH. Verify that the resolution ( Rs​ ) between the (R) and (S) peaks is 2.0.

  • Sample Analysis: Inject the (S)-Boc-Dab(Boc)-OH sample. Calculate the enantiomeric excess.

Protocol B: Reversed-Phase Macrocyclic Antibiotic Method (Orthogonal Validation)

If orthogonal validation is required or if the sample matrix is incompatible with normal phase solvents, this reversed-phase approach is ideal.

  • Column: Chirobiotic T (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Mix Water and Acetonitrile in a 60:40 (v/v) ratio. Add 0.1% TFA.

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 20 °C.

    • Detection: UV at 210 nm.

  • Execution: Follow the same SST and sample injection sequence as Protocol A.

Workflow S1 1. Mobile Phase Prep (Add 0.1% TFA to suppress ionization) S2 2. Column Equilibration (Monitor baseline at 210 nm) S1->S2 S3 3. System Suitability Test (Inject Racemic Boc-Dab(Boc)-OH) S2->S3 S4 Decision: Resolution ≥ 2.0? S3->S4 S5 4. Sample Injection (Inject (S)-enantiomer batch) S4->S5 Yes S7 Troubleshoot: Adjust modifier/temperature S4->S7 No S6 5. Data Analysis (Calculate % ee via peak area) S5->S6 S7->S2

Self-validating chromatographic workflow ensuring robust enantiomeric excess determination.

Data Interpretation & Causality

Once the chromatogram is acquired, the enantiomeric excess (% ee) is calculated using the integrated peak areas of the major (S) and minor (R) enantiomers:

% ee=(AreaS​+AreaR​AreaS​−AreaR​​)×100

Critical Analytical Considerations:

  • Integration Parameters: Because the (R)-enantiomer is typically present at trace levels (< 0.5%), the signal-to-noise ratio (S/N) must be optimized. Ensure the Limit of Quantitation (LOQ, S/N 10) is established for the (R)-enantiomer.

  • Elution Order: While elution order is somewhat predictable based on the chiral selector[2], it must be empirically confirmed by spiking the sample with a known quantity of the racemic standard.

Conclusion

The accurate determination of enantiomeric excess for Boc-Dab(Boc)-OH requires a nuanced understanding of its structural properties. By pairing the steric bulk of the Boc groups with the deep chiral cavities of polysaccharide-based CSPs, and by strictly controlling the ionization state of the carboxylic acid with TFA, analysts can achieve baseline resolution and highly reliable ee quantification. Implementing the self-validating workflows described above ensures data integrity and compliance with stringent pharmaceutical development standards.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2,4-Bis((tert-butoxycarbonyl)amino)butanoic acid
Reactant of Route 2
Reactant of Route 2
(S)-2,4-Bis((tert-butoxycarbonyl)amino)butanoic acid
© Copyright 2026 BenchChem. All Rights Reserved.